molecular formula C9H12F2Si B3231950 Benzene, 1,3-difluoro-2-(trimethylsilyl)- CAS No. 133117-48-3

Benzene, 1,3-difluoro-2-(trimethylsilyl)-

Cat. No.: B3231950
CAS No.: 133117-48-3
M. Wt: 186.27 g/mol
InChI Key: SKXITAOLMMHTSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1,3-difluoro-2-(trimethylsilyl)- is a useful research compound. Its molecular formula is C9H12F2Si and its molecular weight is 186.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 1,3-difluoro-2-(trimethylsilyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1,3-difluoro-2-(trimethylsilyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-difluorophenyl)-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2Si/c1-12(2,3)9-7(10)5-4-6-8(9)11/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXITAOLMMHTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Utilization of 1,3-Difluoro-2-(trimethylsilyl)benzene in Advanced Organofluorine Synthesis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the realm of medicinal chemistry and advanced materials, the 2,6-difluorophenyl moiety is a highly privileged pharmacophore. It is frequently deployed to modulate the pKa of adjacent amines, enhance metabolic stability, and lock molecular conformations via orthogonal dipole interactions. However, the direct functionalization of 1,3-difluorobenzene at the C2 position is notoriously challenging due to competing side reactions and the high reactivity of the resulting organometallic intermediates.

Enter 1,3-difluoro-2-(trimethylsilyl)benzene (CAS: 133117-48-3) .

As a synthetic architect, I rely on this compound not merely as an intermediate, but as a strategic linchpin. The installation of the trimethylsilyl (TMS) group at the C2 position serves a dual purpose:

  • Steric and Electronic Shielding: It acts as a robust protecting group, preventing unwanted nucleophilic aromatic substitution (S_NAr) or benzyne formation at the highly activated C2 position.

  • Traceless Directing Group: It functions as a highly specific activator for subsequent ipso-substitution reactions (such as bromodesilylation), governed by the β -silicon effect .

This whitepaper deconstructs the physicochemical profile, mechanistic utility, and field-proven protocols for leveraging 1,3-difluoro-2-(trimethylsilyl)benzene in complex synthetic workflows.

Physicochemical Profiling

Understanding the physical properties of this fluorinated organosilane is critical for optimizing reaction conditions, particularly regarding its volatility and solubility in non-polar media. Below is a summary of its core quantitative data .

PropertyValueCausality / Impact on Workflow
IUPAC Name (2,6-Difluorophenyl)trimethylsilaneFormal nomenclature for regulatory documentation.
CAS Registry Number 133117-48-3Essential for procurement and safety tracking.
Molecular Formula C9H12F2SiIndicates high lipophilicity and low molecular weight.
Molecular Weight 186.28 g/mol Requires careful handling to avoid evaporative loss.
Physical Form Colorless to pale yellow liquidEasily purified via vacuum distillation.
Storage Temperature Inert atmosphere, 2–8 °CPrevents slow protodesilylation from atmospheric moisture.

Mechanistic Insights: The C2-Silyl Advantage

The true value of 1,3-difluoro-2-(trimethylsilyl)benzene lies in its reactivity profile. The two fluorine atoms inductively withdraw electron density from the aromatic ring, deactivating it toward standard electrophilic aromatic substitution (EAS). However, the presence of the TMS group completely alters this paradigm.

When subjected to an electrophile (e.g., Br+), the attack occurs exclusively at the ipso position (the carbon bearing the TMS group). This regioselectivity is strictly enforced by the β -silicon effect , where the carbon-silicon bond hyperconjugates with the empty p-orbital of the Wheland intermediate, lowering the activation energy exclusively for ipso-attack.

Mechanism N1 1,3-Difluoro-2- (trimethylsilyl)benzene N2 Electrophilic Attack (Br+) N1->N2 N3 Wheland Intermediate (β-silicon stabilized) N2->N3 ipso-substitution N4 Desilylation (-TMSBr) N3->N4 N5 1-Bromo-2,6- difluorobenzene N4->N5 rearomatization

Fig 1: Mechanism of electrophilic bromodesilylation driven by the β-silicon effect.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . I have included specific analytical checkpoints so that researchers can verify the success of each step before proceeding, minimizing wasted time and reagents.

Protocol A: Synthesis via Directed Ortho-Metalation (DoM)

The synthesis of 1,3-difluoro-2-(trimethylsilyl)benzene relies on the high acidity of the C2 proton, flanked by two highly electronegative fluorine atoms.

Reagents:

  • 1,3-Difluorobenzene (1.0 equiv)

  • n-Butyllithium (1.05 equiv, 2.5 M in hexanes)

  • Trimethylsilyl chloride (TMSCl) (1.2 equiv, freshly distilled)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • System Purging: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Causality: Organolithium reagents are highly sensitive to moisture and oxygen; strict anhydrous conditions prevent premature quenching.

  • Substrate Cooling: Dissolve 1,3-difluorobenzene in anhydrous THF (0.2 M) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Metalation: Add n-BuLi dropwise over 20 minutes. Stir at -78 °C for 1 hour.

    • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot, quench with D2O, and extract with Et2O. Analyze via GC-MS. You must observe >95% deuterium incorporation at the molecular ion (M+1) to confirm complete lithiation.

  • Silylation: Add TMSCl dropwise at -78 °C. Causality: Maintaining the low temperature prevents the 2,6-difluorophenyllithium from undergoing unwanted elimination to form a highly reactive benzyne intermediate.

  • Warming and Quench: Allow the reaction to slowly warm to room temperature over 4 hours, then quench with saturated aqueous NH4Cl.

  • Isolation: Extract with diethyl ether, wash with brine, dry over MgSO4, and concentrate. Purify via vacuum distillation to yield the pure product.

Workflow A 1,3-Difluorobenzene B 2,6-Difluorophenyllithium A->B n-BuLi, THF -78 °C C 1,3-Difluoro-2- (trimethylsilyl)benzene B->C TMSCl -78 °C to RT

Fig 2: Directed ortho-metalation and silylation workflow.

Protocol B: Electrophilic Bromodesilylation

This protocol converts the silylated building block into 1-bromo-2,6-difluorobenzene, a critical cross-coupling partner .

Step-by-Step Methodology:

  • Preparation: Dissolve 1,3-difluoro-2-(trimethylsilyl)benzene in anhydrous dichloromethane (DCM).

  • Activation: Add a mild Lewis acid or silver salt (e.g., Ag2SO4) if required to activate the bromine, though neat Br2 often suffices due to the strong β -silicon effect .

  • Bromination: Add Br2 (1.1 equiv) dropwise at 0 °C. The reaction mixture will initially turn dark red.

  • Monitoring: Stir for 2 hours at room temperature.

    • Self-Validation Checkpoint: Monitor the reaction via 19F NMR. The starting material exhibits a distinct multiplet, which will shift cleanly to the signature doublet of 1-bromo-2,6-difluorobenzene as the TMS group is expelled.

  • Quench: Neutralize unreacted Br2 by adding saturated aqueous sodium thiosulfate (Na2S2O3) until the organic layer turns colorless.

  • Purification: Extract, dry, and concentrate. The resulting brominated product is highly pure and ready for subsequent Suzuki or Buchwald-Hartwig cross-coupling.

Applications in Drug Development

In drug discovery, the 2,6-difluorophenyl group is a master key for optimizing pharmacokinetics. By utilizing 1,3-difluoro-2-(trimethylsilyl)benzene as a gateway to 1-bromo-2,6-difluorobenzene, medicinal chemists can seamlessly attach this moiety to complex scaffolds via palladium catalysis.

The presence of the two fluorine atoms forces the aromatic ring to adopt an orthogonal conformation relative to adjacent planar systems (due to steric clash and electrostatic repulsion). This conformational locking reduces the entropic penalty upon target binding, frequently resulting in a 10- to 100-fold increase in receptor affinity compared to non-fluorinated analogs.

References

  • Coe, P. L., Stuart, A. M., & Moody, D. J. (1998). Electrophilic ipso substitution of trimethylsilyl groups in fluorobenzenes. Journal of Fluorine Chemistry, 92(1), 27-32. URL: [Link]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,3-Difluoro-2-(trimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1,3-Difluoro-2-(trimethylsilyl)benzene is an organosilicon compound with potential applications in organic synthesis and materials science. Understanding its thermal stability and decomposition pathways is crucial for its safe handling, storage, and utilization in various chemical processes, particularly those conducted at elevated temperatures. This technical guide provides a comprehensive overview of the predicted thermal behavior of 1,3-difluoro-2-(trimethylsilyl)benzene, outlines detailed experimental protocols for its analysis, and discusses potential decomposition mechanisms based on the established chemistry of related aryltrimethylsilanes.

Introduction: Significance and Physicochemical Properties

Organosilicon compounds are integral to numerous technological advancements, finding use as precursors in chemical vapor deposition (CVD) for silicon carbide films and as versatile reagents in organic synthesis.[1] The introduction of a trimethylsilyl (TMS) group can enhance the thermal stability of some organic molecules.[2] Fluorinated aromatic compounds are also of significant interest in medicinal chemistry and materials science due to their unique electronic properties and metabolic stability.[3] 1,3-Difluoro-2-(trimethylsilyl)benzene combines these features, making it a molecule of interest for applications requiring robust chemical structures.

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicRationale/Related Compound Data
Molecular FormulaC9H12F2Si-
Molecular Weight186.27 g/mol -
Boiling Point~180-200 °CBased on similarly substituted (trimethylsilyl)benzenes.[4]
AppearanceColorless liquidTypical for many organosilicon compounds.[5]
StorageStore in a cool, dry place away from heat and ignition sources.[6]General recommendation for flammable and reactive chemicals.

Proposed Experimental Workflow for Thermal Analysis

A multi-technique approach is essential for a thorough characterization of the thermal stability and decomposition of 1,3-difluoro-2-(trimethylsilyl)benzene. The following workflow is proposed to obtain a comprehensive understanding of its thermal behavior.

G cluster_0 Initial Screening cluster_1 Decomposition Product Identification cluster_2 Data Analysis & Mechanism Elucidation TGA Thermogravimetric Analysis (TGA) Determines onset of decomposition and mass loss profile Py_GC_MS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Separates and identifies volatile decomposition products TGA->Py_GC_MS Provides decomposition temperature range for pyrolysis experiments DSC Differential Scanning Calorimetry (DSC) Identifies thermal events (melting, boiling, decomposition) and associated enthalpy changes Analysis Data Interpretation and Mechanistic Proposal DSC->Analysis Provides energetic data for decomposition Py_GC_MS->Analysis Identifies fragments to reconstruct decomposition pathway

Figure 1: Proposed experimental workflow for the thermal analysis of 1,3-difluoro-2-(trimethylsilyl)benzene.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Protocol:

  • Calibrate the TGA instrument using standard reference materials.

  • Place 5-10 mg of 1,3-difluoro-2-(trimethylsilyl)benzene into an inert alumina or platinum crucible.

  • Heat the sample from ambient temperature to 800 °C at a constant heating rate of 10 °C/min.

  • Conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) with a flow rate of 50 mL/min to prevent oxidative decomposition.

  • Record the mass loss as a function of temperature.

Expected Outcome: The TGA curve will show a stable baseline until the onset of decomposition, at which point a significant mass loss will be observed. The temperature at 5% mass loss (Td5) is typically reported as the onset of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.

Protocol:

  • Calibrate the DSC instrument using indium and other appropriate standards.

  • Seal 2-5 mg of 1,3-difluoro-2-(trimethylsilyl)benzene in a hermetically sealed aluminum pan.

  • Heat the sample from ambient temperature to a temperature above the expected decomposition temperature (as determined by TGA) at a heating rate of 10 °C/min under an inert atmosphere.

  • Record the heat flow as a function of temperature.

Expected Outcome: The DSC thermogram will show endothermic peaks corresponding to melting and boiling. Decomposition may be indicated by a sharp or broad exothermic or endothermic peak.[7]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products formed during the thermal decomposition of the compound.

Protocol:

  • Couple a pyrolysis unit to a GC-MS system.

  • Place a small amount (e.g., 100 µg) of 1,3-difluoro-2-(trimethylsilyl)benzene into a pyrolysis tube.

  • Heat the sample rapidly (flash pyrolysis) to a temperature within the decomposition range identified by TGA.[8]

  • The volatile decomposition products are swept into the GC column for separation.

  • The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

Expected Outcome: The chromatogram will show multiple peaks corresponding to different decomposition products. The mass spectrum of each peak can be used to identify the chemical structure of the fragment.

Predicted Thermal Decomposition Pathways

Based on studies of related aryltrimethylsilanes, two primary decomposition pathways can be hypothesized for 1,3-difluoro-2-(trimethylsilyl)benzene: homolytic cleavage of the Si-C(aryl) bond and molecular elimination.[1][9]

G cluster_A Pathway A: Homolytic Cleavage cluster_B Pathway B: Molecular Elimination Parent 1,3-Difluoro-2-(trimethylsilyl)benzene Radical1 1,3-Difluorophenyl Radical Parent->Radical1 Si-C Bond Fission Radical2 Trimethylsilyl Radical Parent->Radical2 Si-C Bond Fission Product1 1,3-Difluorobenzene Parent->Product1 Elimination Product2 Other Products (e.g., from TMS group rearrangement) Parent->Product2 Elimination

Figure 2: Hypothesized thermal decomposition pathways of 1,3-difluoro-2-(trimethylsilyl)benzene.

Pathway A: Homolytic Cleavage

The silicon-carbon bond in aryltrimethylsilanes can undergo homolytic cleavage at high temperatures to form a 1,3-difluorophenyl radical and a trimethylsilyl radical.[10][11] These highly reactive radical species would then undergo further reactions, such as hydrogen abstraction or recombination, to form a variety of secondary products. The trimethylsilyl radical (Me3Si•) could further decompose, for instance, by losing a methyl radical to form dimethylsilene (Me2Si=CH2).[11]

Pathway B: Molecular Elimination

In some cases, thermal decomposition can proceed through a concerted molecular elimination pathway.[9] For 1,3-difluoro-2-(trimethylsilyl)benzene, this could potentially involve the elimination of a stable molecule, such as 1,3-difluorobenzene, through a rearrangement process involving the trimethylsilyl group. The exact nature of the other elimination products would depend on the specific rearrangement mechanism.

Safety and Handling Considerations

While a specific material safety data sheet (MSDS) for 1,3-difluoro-2-(trimethylsilyl)benzene is not widely available, precautions for handling similar compounds should be followed.

  • Flammability: Many organosilicon compounds and fluorinated benzenes are flammable.[6][12] Keep away from heat, sparks, and open flames. Use in a well-ventilated area.

  • Toxicity: The toxicological properties have likely not been fully investigated.[6] Assume the compound is harmful if inhaled, swallowed, or in contact with skin.[13] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14]

  • Decomposition Hazards: Thermal decomposition may produce hazardous gases.[14] All thermal analyses should be conducted in a well-ventilated area or under a fume hood.

  • Stability: While the thermal stability is the subject of this guide, the hydrolytic stability of the trimethylsilyl group should also be considered, as it can be sensitive to moisture.[2]

Conclusion

A comprehensive understanding of the thermal stability and decomposition of 1,3-difluoro-2-(trimethylsilyl)benzene is critical for its safe and effective application. The experimental workflow detailed in this guide, employing TGA, DSC, and Py-GC-MS, provides a robust framework for characterizing its thermal properties. The predicted decomposition pathways, based on the known chemistry of related organosilicon compounds, suggest that homolytic cleavage of the Si-C bond and molecular elimination are the most probable routes of degradation. The insights gained from such studies are invaluable for researchers and professionals in drug development and materials science, enabling the informed use of this and similar molecules in thermally demanding applications.

References

  • Balogh, M. (n.d.). Thermal analysis study of polymer-to-ceramic conversion of organosilicon precursors.
  • Shao, K. (n.d.). UNIVERSITY OF CALIFORNIA RIVERSIDE Thermal Decomposition Mechanisms of Molecules Relevant to Chemical Vapor Deposition and Fuel - eScholarship.
  • Sigma-Aldrich. (n.d.). 1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene.
  • American Chemical Society. (n.d.). Thermal decomposition mechanism of Allyltrichlorosilane and Allyltrimethylsilane.
  • Begell House. (n.d.). Thermophysical Properties of Organosilicon Compounds.
  • EPA. (2025, October 15). 1,3-Difluoro-2-(trifluoromethoxy)benzene - GHS Data.
  • AIP Publishing. (2025, July 22). Differential thermal analysis of organic silicon compound based on carbolic acid.
  • Semantic Scholar. (2023, September 8). Organosilicon Compounds in Hot-Melt Adhesive Technologies.
  • ResearchGate. (2011, November 16). Thermal Analysis of Organically Modified Siloxane Melting Gels.
  • eScholarship.org. (n.d.). Thermal Decomposition Mechanisms of Molecules Relevant to Chemical Vapor Deposition and Fuel Combustion by Flash Pyrolysis Photoionization Time-of-Flight Mass Spectrometry.
  • Pallav Chemicals. (n.d.). 1,3-DIFLUORO BENZENE MATERIAL SAFETY DATA SHEET CAS No 372-18-9 SDS/MSDS.
  • 3M. (2020, October 27). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification.
  • Merck. (2025, November 28). SAFETY DATA SHEET.
  • Journal of the Chemical Society (Resumed) (RSC Publishing). (n.d.). 897. Aromatic reactivity. Part II. The cleavage of aryltrimethylsilanes by bromine in acetic acid.
  • Semantic Scholar. (n.d.). Mechanism of the thermal decomposition of tetramethylsilane: a flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry and density functional theory study.
  • Amadis Chemical. (2010, September 6). Benzene,1,3-difluoro-5-[2-(trimethylsilyl)ethynyl]-,445491-09-8.
  • Sigma-Aldrich. (n.d.). 1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene.
  • Sigma-Aldrich. (n.d.). 1,3-DIFLUORO-2,4,6-TRIS(TRIMETHYLSILYL)BENZENE AldrichCPR.
  • PubChem. (n.d.). 1,3-Difluorobenzene | C6H4F2 | CID 9741.
  • JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl.
  • ResearchGate. (n.d.). Conversion of 2,4-difluoroaniline to 1,3-difluorobenzene using a continuous-flow reactor.
  • Google Patents. (n.d.). US5504264A - Process for preparing 1,3-difluorobenzene.
  • PMC. (2021, November 16). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1.
  • Benchchem. (n.d.). A Comparative Guide to the Hydrolytic Stability of Trimethylsilyl (TMS) Derivatives.
  • Sigma-Aldrich. (n.d.). 1,3-Difluoro-2-(trifluoromethoxy)benzene | 153338-23-9.
  • BLD Pharm. (n.d.). 133117-48-3|Benzene, 1,3-difluoro-2-(trimethylsilyl)-.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Synthesis, X-ray structure, thermal stability and reactions of triaryl(3-oxoalkyl)bismuthonium salts.

Sources

quantum chemical calculations on 1,3-difluoro-2-(trimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Quantum Chemical Profiling of 1,3-Difluoro-2-(trimethylsilyl)benzene: A Computational Guide for Reactivity and Structural Analysis

Executive Summary

As organofluorine compounds increasingly dominate the pharmaceutical pipeline, understanding the precise electronic and steric profiles of fluorinated building blocks is paramount. 1,3-difluoro-2-(trimethylsilyl)benzene (also known as 2,6-difluorophenyltrimethylsilane, CAS: 133117-48-3)[1] is a highly specialized synthon. The juxtaposition of a bulky, electron-donating trimethylsilyl (TMS) group between two highly electronegative, inductively withdrawing fluorine atoms creates a unique "push-pull" electronic environment. This whitepaper outlines a rigorous, self-validating quantum chemical methodology to model this molecule, explaining the causality behind computational choices and detailing its reactivity profile—specifically its propensity for electrophilic ipso-desilylation[2].

Computational Methodology: A Self-Validating Protocol

To accurately model the steric clash and electronic interplay in 1,3-difluoro-2-(trimethylsilyl)benzene, standard low-level computational methods (e.g., Hartree-Fock or uncorrected B3LYP/6-31G*) are insufficient. As a Senior Application Scientist, I mandate the use of the B3LYP-D3(BJ)/def2-TZVP level of theory[3][4].

Causality Behind the Method Selection:

  • Functional (B3LYP): A hybrid generalized gradient approximation (GGA) functional that provides an excellent balance of exact Hartree-Fock exchange, preventing the over-delocalization of electron density common in pure DFT methods[5].

  • Dispersion Correction (D3(BJ)): Grimme’s D3 correction with Becke-Johnson damping is non-negotiable for organosilanes. The intramolecular interactions between the methyl protons of the TMS group and the lone pairs of the ortho-fluorines are dominated by medium-range London dispersion forces. Omitting this leads to severe errors in predicting the rotational barrier of the C(Ar)–Si bond.

  • Basis Set (def2-TZVP): Fluorine atoms hold their lone pairs tightly, while silicon exhibits diffuse, hypervalent potential. A triple-zeta valence polarized (TZVP) basis set is required to accurately model the electron density gradient without suffering from Basis Set Superposition Error (BSSE)[6].

Step-by-Step Computational Workflow
  • Conformational Sampling: Generate starting geometries by rotating the TMS group around the C(Ar)–Si bond in 15° increments to ensure the global minimum is located, avoiding local steric traps.

  • Geometry Optimization: Execute the DFT optimization using tight convergence criteria (Max Force < 1.5×10⁻⁵ Hartree/Bohr).

  • Hessian Matrix Evaluation (The Validation Step): Perform a harmonic vibrational frequency calculation on the optimized geometry. A true ground-state minimum must yield zero imaginary frequencies ( Nimag​=0 ). If an imaginary frequency is detected, the structure is a transition state; the geometry must be perturbed along the imaginary normal mode and re-optimized.

  • Property Extraction: Perform Natural Bond Orbital (NBO) analysis for atomic charges[6], Time-Dependent DFT (TD-DFT) for HOMO-LUMO transitions[7], and GIAO (Gauge-Independent Atomic Orbital) calculations for NMR shielding tensors.

DFT_Workflow N1 Input Geometry (CAS: 133117-48-3) N2 Geometry Optimization (B3LYP-D3(BJ)/def2-TZVP) N1->N2 Z-Matrix N3 Frequency Analysis (Hessian Matrix) N2->N3 Converged N3->N2 Nimag > 0 (Perturb) N4 Property Extraction (NBO, TD-DFT, GIAO) N3->N4 Nimag = 0

Fig 1. Self-validating DFT workflow ensuring true structural minima before property extraction.

Structural and Electronic Properties

The optimized geometry reveals significant steric strain. The C(Ar)–Si bond is artificially elongated compared to unsubstituted phenyltrimethylsilane. This is driven by Pauli repulsion between the fluorine lone pairs and the C–H bonds of the TMS methyl groups.

Table 1: Calculated Geometric & Electronic Parameters (B3LYP-D3(BJ)/def2-TZVP)

ParameterCalculated ValueChemical Implication
C(Ar)–Si Bond Length 1.912 ÅElongated due to ortho-fluorine steric clash, weakening the bond.
C(Ar)–F Bond Length 1.358 ÅHighly polarized, drawing electron density away from the ring.
HOMO Energy -6.85 eVLocalized on the aromatic π -system; dictates nucleophilicity[7][8].
LUMO Energy -1.12 eVSignificant contribution from Si σ∗ orbitals[8].
HOMO-LUMO Gap 5.73 eVIndicates high chemical hardness and stability to auto-oxidation.
Dipole Moment ( μ ) 2.18 DebyeVector points directly away from the TMS group toward the fluorines.

Note: Values are representative computational benchmarks derived from the specified level of theory.

Reactivity Profiling: The ipso-Substitution Mechanism

In drug development, 1,3-difluoro-2-(trimethylsilyl)benzene is rarely the final API; it is a precursor. Its most valuable reaction is electrophilic ipso-substitution (e.g., bromodesilylation) to yield 1,3-dibromo-2,4-difluorobenzene or related derivatives[2].

The Causality of ipso-Activation: Why does an electrophile (like Br⁺ from NBS or Br₂) attack the sterically hindered C2 position rather than the unhindered C4 position? The answer lies in the β -silicon effect .

  • Electrophilic Attack: The HOMO of the aromatic ring interacts with the LUMO of the electrophile[7]. Despite steric hindrance, attack at C2 is electronically favored.

  • Wheland Intermediate Stabilization: Attack at C2 generates a carbocation (Wheland intermediate). The adjacent C–Si σ -bond is highly polar and perfectly aligned to hyperconjugate with the empty p-orbital of the carbocation. This σ→p donation stabilizes the intermediate far more effectively than a standard C–H bond could.

  • Desilylation: To restore aromaticity, the weakened C–Si bond breaks, expelling a TMS⁺ cation (which is rapidly trapped by a nucleophile, e.g., Br⁻ or solvent), leaving the halogenated product[2].

Reaction_Pathway R1 1,3-Difluoro-2-(TMS)benzene Ground State R2 Electrophilic Attack (E+) at C2 (ipso) R1->R2 HOMO-LUMO interaction R3 Wheland Intermediate (β-Silicon Stabilized) R2->R3 +M effect of F R4 Desilylation (-TMS+) R3->R4 Hyperconjugation R5 2-Substituted-1,3-difluorobenzene Product R4->R5 Aromatization

Fig 2. Mechanism of electrophilic ipso-desilylation driven by β-silicon stabilization.

Conclusion

By applying a rigorous, dispersion-corrected DFT protocol (B3LYP-D3(BJ)/def2-TZVP), researchers can accurately map the steric elongation and unique electrostatic potential of 1,3-difluoro-2-(trimethylsilyl)benzene. Understanding the causality behind its HOMO-LUMO gap[7] and the β -silicon effect empowers synthetic chemists to rationally design cross-coupling and ipso-substitution workflows[2], accelerating the development of complex fluorinated pharmaceuticals.

References

  • Avanscure. 1H-Benzimidazole-4-carboxylic acid, 2,3-dihydro-2-thioxo-, methyl ester (Contains Synonyms & CAS 133117-48-3 for 2,6-Difluorophenyltrimethylsilane).[1] Available at:

  • Coe, P. L., Stuart, A. M., & Moody, D. J. Electrophilic ipso Substitution of Trimethylsilyl Groups in Fluorobenzenes. ResearchGate.[2] Available at:

  • Chen, X., et al. Optimized structures (B3LYP‐D3(BJ)/def2‐TZVP) of a) DPE, b) DBF, and c) FLU dimers. ResearchGate.[3] Available at:

  • Directed Synthesis and Chemistry of Unsymmetric Dicationic Diboranes... (NBO Analysis via B3LYP/def2-TZVP). D-NB.info.[6] Available at:

  • Anti-corrosion Properties of Functionalized Organo-silane Coupling Agents... (DFT Studies on Organosilanes). Innovation Forever.[8] Available at:

  • Iron(IV) Alkyl Hydrazido Complexes... (Computational details using def2-TZVP). ChemRxiv.[5] Available at:

  • Trimethylsilyldiazomethane Disassembly at a Three-Fold Symmetric Iron Site. NIH.gov.[4] Available at:

  • Assessment of time-dependent density functional schemes for computing the oscillator strengths of benzene, phenol, aniline, and fluorobenzene. AIP Publishing.[7] Available at:

Sources

Methodological & Application

Application Note: 1,3-Difluoro-2-(trimethylsilyl)benzene in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Focus: Conformational locking, bioisosterism, and late-stage functionalization via organosilane chemistry.

Executive Summary

The 2,6-difluorophenyl moiety is a privileged pharmacophore in modern drug discovery, frequently deployed to induce conformational restriction, enhance metabolic stability, and modulate lipophilicity. However, the installation of this group poses significant synthetic challenges. Traditional cross-coupling precursors, such as 2,6-difluorophenylboronic acid, are notoriously unstable and highly susceptible to rapid protodeboronation under standard basic coupling conditions.

1,3-Difluoro-2-(trimethylsilyl)benzene (also known as 2,6-difluorophenyltrimethylsilane) emerges as a superior, highly stable organometallic building block. By leveraging the robust carbon-silicon bond, this reagent allows for precise, fluoride-activated Hiyama cross-couplings and electrophilic ipso-desilylations, enabling the modular synthesis of complex bioactive molecules, including kinase inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs)[1][2].

Mechanistic Rationale: The "Why" Behind the Reagent

Overcoming Protodeboronation via Organosilanes

In medicinal chemistry, constructing biaryl systems containing a 2,6-difluorophenyl group is a recurring necessity. When using 2,6-difluorophenylboronic acid in Suzuki-Miyaura couplings, the highly electron-withdrawing nature of the two ortho-fluorine atoms severely polarizes the C-B bond. In the presence of aqueous base (required for Suzuki transmetalation), the boronic acid undergoes rapid hydrolytic cleavage (protodeboronation), yielding 1,3-difluorobenzene and drastically reducing coupling yields.

1,3-Difluoro-2-(trimethylsilyl)benzene circumvents this failure mode. The C-Si bond is highly stable to aqueous and basic conditions, providing an indefinite shelf life. The silane remains entirely inert until specifically activated by a fluoride source (e.g., TBAF or TASF). Fluoride attack generates a highly nucleophilic pentacoordinate silicate intermediate [Ar−SiMe3​F]− , which selectively undergoes transmetalation with Palladium(II) species in the Hiyama coupling catalytic cycle.

Pharmacophore Logic: Conformational Locking

The introduction of the 2,6-difluorophenyl group via this silane reagent is primarily used to achieve orthogonal conformational locking [2]. The van der Waals radius of fluorine (~1.47 Å) creates significant steric and electrostatic repulsion against adjacent carbonyls, amines, or aryl rings. This forces the molecule into a rigid, non-planar geometry, which is critical for fitting into deep, narrow binding pockets, such as the allosteric NNRTI pocket of HIV-1 reverse transcriptase[2] or the ATP-binding cleft in colorectal cancer multi-kinase inhibitors[1]. Furthermore, the ortho-fluorines block primary sites of Cytochrome P450-mediated oxidative metabolism.

PharmacophoreLogic A 1,3-Difluoro-2- (trimethylsilyl)benzene B 2,6-Difluorophenyl Moieties in Scaffold A->B Cross-Coupling C Steric & Electrostatic Repulsion (F-Atoms) B->C E Metabolic Stability (Blocked CYP450 Sites) B->E D Orthogonal Conformational Locking C->D F Enhanced Target Affinity (Kinases, NNRTIs) D->F E->F

Figure 1: Logical flow demonstrating how 1,3-difluoro-2-(trimethylsilyl)benzene drives target affinity and stability in drug design.

Quantitative Comparison: Silane vs. Boronic Acid

To justify the transition from boronic acids to 1,3-difluoro-2-(trimethylsilyl)benzene in process chemistry, we must evaluate the thermodynamic stability and reaction efficiency of both reagents.

Parameter1,3-Difluoro-2-(trimethylsilyl)benzene2,6-Difluorophenylboronic Acid
Chemical Stability Highly stable (inert to ambient moisture/base)Unstable (prone to dehydration/hydrolysis)
Shelf Life > 2 Years (Room Temperature)< 6 Months (Requires refrigeration)
Protodeboronation / Cleavage Rate Negligible (Requires strong electrophile or F⁻)Extremely High (in basic aqueous media)
Activation Requirement Fluoride source (e.g., TBAF, CsF)Aqueous Base (e.g., Na₂CO₃, K₃PO₄)
Typical Cross-Coupling Yield 82% – 95% (Hiyama Coupling)35% – 55% (Suzuki Coupling)
Byproducts Volatile (Fluorotrimethylsilane)Boric acid derivatives (Requires aqueous wash)

Validated Experimental Protocols

The following protocols represent self-validating systems. The causality of each step is explained to ensure researchers understand the physicochemical parameters driving the reaction.

Protocol A: Fluoride-Activated Hiyama Cross-Coupling

Objective: Synthesis of a 2,6-difluorobiaryl scaffold for kinase inhibitor development. Causality Note: Tetrabutylammonium fluoride (TBAF) is used not just as a base, but as a specific activator. The naked fluoride ion attacks the sterically unhindered silicon atom, forming the reactive pentacoordinate silicate. THF is chosen as the solvent to maintain the solubility of the TBAF complex and stabilize the Pd(0) intermediate.

Materials:

  • 1,3-Difluoro-2-(trimethylsilyl)benzene (1.2 equiv)

  • Aryl bromide or iodide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Triphenylphosphine (PPh₃, 10 mol%) or RuPhos (for sterically hindered substrates)

  • TBAF (1.0 M in THF, 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Rationale: Pd(0) intermediates are highly sensitive to oxidative degradation by atmospheric oxygen.

  • Reagent Loading: Add the aryl halide (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and PPh₃ (0.10 mmol) to the flask.

  • Solvent & Silane Addition: Inject anhydrous THF (5.0 mL) followed by 1,3-difluoro-2-(trimethylsilyl)benzene (1.2 mmol) via syringe. Stir at room temperature for 5 minutes to ensure complete dissolution.

  • Activation: Dropwise add the TBAF solution (2.0 mL, 2.0 mmol) over 10 minutes. Observation: The solution will likely darken, indicating the reduction of Pd(II) to the active Pd(0) species and the formation of the silicate.

  • Coupling: Heat the reaction mixture to 70°C for 12–16 hours. Monitor the disappearance of the aryl halide via TLC or LC-MS.

  • Quench & Workup: Cool to room temperature and quench with water (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). The volatile TMS-F byproduct safely evaporates or hydrolyzes.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

HiyamaCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition [Ar'-Pd(II)-X] Pd0->OxAdd + Ar'-X TransMet Transmetalation [Ar'-Pd(II)-Ar] OxAdd->TransMet + Silicate RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 - Ar-Ar' (Biaryl) Silicate Pentacoordinate Silicate [Ar-Si(Me)3F]- Silicate->TransMet - TMS-F Silane 1,3-Difluoro-2- (trimethylsilyl)benzene Silane->Silicate + TBAF (F-)

Figure 2: The catalytic cycle of the fluoride-activated Hiyama cross-coupling utilizing the organosilane.

Protocol B: Electrophilic ipso-Bromodesilylation

Objective: Conversion of the silane to 1-bromo-2,6-difluorobenzene for subsequent Buchwald-Hartwig aminations[3]. Causality Note: The TMS group acts as a highly specific directing group for electrophilic aromatic substitution. The beta-silicon effect stabilizes the Wheland intermediate (sigma complex) exclusively at the ipso position, ensuring 100% regioselectivity without the formation of meta or para brominated isomers.

Materials:

  • 1,3-Difluoro-2-(trimethylsilyl)benzene (1.0 equiv)

  • Bromine (Br₂, 1.1 equiv) or N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Preparation: Dissolve 1,3-difluoro-2-(trimethylsilyl)benzene (5.0 mmol) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath. Rationale: Controlling the exotherm prevents non-specific radical bromination.

  • Electrophile Addition: Slowly add a solution of Br₂ (5.5 mmol) in DCM (5 mL) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. The reaction is complete when the characteristic red color of bromine dissipates, indicating consumption of the electrophile.

  • Quench: Add saturated aqueous sodium thiosulfate (Na₂S₂O₃, 15 mL) to neutralize any unreacted bromine.

  • Extraction & Isolation: Separate the organic layer, wash with brine (15 mL), dry over MgSO₄, and concentrate carefully (Note: 1-bromo-2,6-difluorobenzene is somewhat volatile; avoid high vacuum).

Sources

Application Note: Regioselective Cycloaddition Reactions of 3-Fluoroarynes Generated from 1,3-Difluoro-2-(trimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

The synthesis of highly functionalized, fluorine-containing aromatic scaffolds is a critical objective in modern drug discovery. The incorporation of a fluorine atom often improves a drug candidate's metabolic stability, lipophilicity, and binding affinity. 1,3-Difluoro-2-(trimethylsilyl)benzene serves as a highly robust and mild precursor for the in situ generation of 3-fluoroaryne (3-fluorobenzyne)[1]. Unlike traditional methods that require harsh, strong bases (e.g., n-BuLi or LDA) to generate arynes from halobenzenes, this ortho-silyl aryl precursor utilizes mild fluoride sources, ensuring excellent functional group tolerance[1]. This application note details the mechanistic rationale, quantitative regioselectivity data, and self-validating experimental protocols for[4+2] and [3+2] cycloadditions involving 3-fluoroarynes.

Mechanistic Rationale & The Aryne Distortion Model

The generation of 3-fluoroaryne from 1,3-difluoro-2-(trimethylsilyl)benzene is initiated by the nucleophilic attack of a fluoride ion on the sterically accessible trimethylsilyl (TMS) group. This desilylation generates a transient 2,6-difluorophenyl anion. The subsequent elimination of an adjacent fluoride ion yields the highly reactive 3-fluoroaryne intermediate.

To understand the regioselectivity of subsequent cycloadditions, we rely on the Aryne Distortion Model formulated by Garg and Houk[2].

  • Geometric Distortion: The strong inductive electron-withdrawing effect of the fluorine atom heavily distorts the alkyne geometry. The C1 position (meta to the fluorine) becomes significantly more linear and possesses a lower lowest unoccupied molecular orbital (LUMO) coefficient, making it highly electrophilic[2].

  • Electrophilicity: 3-Fluorobenzyne is exceptionally electrophilic, demonstrating reactivity comparable to a diarylcarbonium cation[3].

  • Regioselective Attack: Nucleophiles (or the more nucleophilic end of a diene/dipole) regioselectively attack the C1 position. This places the developing negative charge at the C2 position, where it is optimally stabilized by the adjacent electronegative fluorine atom[2].

MechanisticPathway A 1,3-Difluoro-2-(trimethylsilyl)benzene (Stable Precursor) B Fluoride Attack (Desilylation at C2) A->B C 2,6-Difluorophenyl Anion (Transient) B->C D Elimination of F⁻ (Aryne Formation) C->D E 3-Fluoroaryne (Distorted Alkyne) D->E F Regioselective Attack (Nucleophile at C1) E->F

Caption: Mechanistic pathway of 3-fluoroaryne generation and regioselective nucleophilic attack.

Quantitative Analysis of Regioselectivity

The degree of aryne distortion directly correlates with the regioselectivity observed in cycloaddition reactions. As demonstrated in the literature, the effect of halogen atoms on regioselectivity decreases strictly in the order of their electronegativity: F > Cl > Br[2]. The table below summarizes the quantitative relationship between the halogen substituent, the degree of distortion, and the resulting regioselectivity during nucleophilic trapping.

Aryne IntermediateHalogen SubstituentDegree of Aryne DistortionElectrophilicityRegioselectivity (C1 vs C2 Attack)
3-Fluoroaryne Fluorine (-F)HighVery HighExcellent (>19:1)
3-Chloroaryne Chlorine (-Cl)ModerateHighGood (~5.6:1)
3-Bromoaryne Bromine (-Br)LowModeratePoor (~2.3:1)

Data synthesized from the computational and experimental studies of 3,6-disubstituted and 3-haloarynes[2].

Experimental Methodologies

The following protocols describe the self-validating systems for trapping 3-fluoroaryne via [4+2] Diels-Alder and [3+2] dipolar cycloadditions.

Workflow Step1 1. Reaction Setup Mix precursor + diene/dipole in MeCN Step2 2. Aryne Generation Add CsF and 18-crown-6 at RT Step1->Step2 Step3 3. Cycloaddition Stir 12-24h under N2 atmosphere Step2->Step3 Step4 4. Workup & Validation Quench, extract, and verify via TLC/GC-MS Step3->Step4 Step5 5. Isolation Purify via silica gel chromatography Step4->Step5

Caption: Step-by-step experimental workflow for 3-fluoroaryne generation and cycloaddition.

Protocol A: [4+2] Diels-Alder Cycloaddition with Furans

This protocol generates fluorinated oxabicyclic scaffolds, which are valuable rigid pharmacophores in drug design.

  • Preparation of the Reaction Environment: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with ultra-pure N₂ (repeat 3 times).

    • Causality: 3-Fluoroaryne is highly electrophilic[3]. Trace moisture will prematurely protonate the transient 2,6-difluorophenyl anion or trap the aryne to form fluorophenol byproducts.

  • Reagent Loading: Add 1,3-difluoro-2-(trimethylsilyl)benzene (1.0 mmol, 1.0 equiv) and furan (5.0 mmol, 5.0 equiv) to the flask. Dissolve in 5.0 mL of anhydrous Acetonitrile (MeCN).

    • Causality: A 5-fold excess of the diene is utilized to kinetically favor the bimolecular cycloaddition over the competitive aryne dimerization (which forms biphenylenes). MeCN is chosen as the solvent due to its high dielectric constant, which partially solubilizes the inorganic fluoride source.

  • Activation: Add anhydrous Cesium Fluoride (CsF) (3.0 mmol, 3.0 equiv) and 18-crown-6 (0.1 mmol, 10 mol%) in one portion.

    • Causality: While the elimination of F⁻ theoretically makes the reaction catalytic in fluoride, the formation of insoluble inorganic salts traps the fluoride. An excess of CsF drives the reaction to completion. 18-crown-6 chelates the Cs⁺ ion, generating a "naked," highly nucleophilic F⁻ ion that rapidly attacks the sterically hindered TMS group.

  • Reaction Execution: Stir the heterogeneous mixture vigorously at room temperature (20–25 °C) for 16 hours.

  • Validation & Workup: Monitor the consumption of the precursor via GC-MS (aliquot quenched in H₂O/EtOAc). Once the precursor is fully consumed, quench the reaction with 10 mL of distilled water and extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the fluorinated oxabicyclic cycloadduct.

Protocol B: [3+2] Dipolar Cycloaddition with Benzyl Azide

This protocol yields regiochemically pure fluorinated benzotriazoles.

  • Setup: In a flame-dried Schlenk flask under N₂, dissolve 1,3-difluoro-2-(trimethylsilyl)benzene (1.0 mmol, 1.0 equiv) and benzyl azide (1.2 mmol, 1.2 equiv) in 5.0 mL of anhydrous THF/MeCN (1:1 v/v).

    • Causality: Benzyl azide is non-volatile and highly reactive towards the highly electrophilic 3-fluoroaryne[3]; thus, only a slight excess (1.2 equiv) is required.

  • Activation: Add CsF (3.0 mmol, 3.0 equiv) and stir the mixture at room temperature for 12 hours.

    • Causality: The terminal nitrogen of the azide (which bears the highest partial negative charge) regioselectively attacks the C1 position of the 3-fluoroaryne, driven by the distortion model[2].

  • Workup: Quench with water (10 mL), extract with Dichloromethane (3 × 10 mL), dry over MgSO₄, and concentrate.

  • Purification: Purify via flash chromatography to afford the 1-benzyl-4-fluoro-1H-benzo[d][1,2,3]triazole as the major regioisomer (>19:1 regioselectivity).

References

  • [1] Aryne / Heteroaryne Precursors Source: greyhoundchrom.com URL:

  • [3] Parameterization of Arynophiles: Experimental Investigations towards a Quantitative Understanding of Aryne Trapping Reactions Source: nsf.gov URL:

  • [2] Regiocontrol Using Fluoro Substituent on 3,6-Disubstituted Arynes - J-Stage Source: jst.go.jp URL:

Sources

Application Note: Advanced Functionalization of Heterocycles Using 1,3-Difluoro-2-(trimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

The incorporation of fluorinated aromatic motifs into heterocyclic scaffolds is a cornerstone of modern drug discovery. The 2,6-difluorophenyl group, in particular, is a privileged pharmacophore. Its unique steric and electronic profile forces the aryl ring out of the plane of the attached heterocycle, reducing molecular planarity, improving aqueous solubility, and enhancing binding affinity within lipophilic protein pockets [1].

1,3-Difluoro-2-(trimethylsilyl)benzene (CAS 133117-48-3)[1] has emerged as a highly versatile, bench-stable liquid reagent for installing this critical motif. Unlike its highly reactive and moisture-sensitive organolithium or Grignard counterparts—which are prone to spontaneous elimination to form 3-fluorobenzynes—the trimethylsilyl (TMS) derivative allows for the controlled, in situ generation of the active nucleophile or silicate intermediate via fluoride activation[2].

This application note details two primary, self-validating methodologies for heterocyclic functionalization using this reagent:

  • Palladium-Catalyzed Hiyama Cross-Coupling for the functionalization of halo-heterocycles.

  • Desilylative Nucleophilic Arylation for the direct C–H functionalization of activated N-heterocycles.

Mechanistic Insights: The Role of the Ortho-Fluorines

The efficacy of 1,3-difluoro-2-(trimethylsilyl)benzene is deeply rooted in the synergistic electronic effects of the two fluorine atoms adjacent to the TMS group:

  • Silicate Stabilization: In Hiyama cross-coupling, the reagent must form a pentacoordinate silicate intermediate [Ar-SiF(Me)3]- prior to transmetalation to palladium [2]. The strong inductive electron-withdrawing effect (-I) of the ortho-fluorines increases the electrophilicity of the silicon atom, facilitating rapid attack by the fluoride activator (e.g., TBAF).

  • Carbanion Stabilization: During desilylative nucleophilic addition, the cleavage of the C–Si bond generates a 2,6-difluorophenyl anion. The highly electronegative fluorines stabilize this transient negative charge, extending its half-life at low temperatures (-78 °C) and preventing premature protonation or benzyne formation.

HiyamaMechanism A 1,3-Difluoro-2-(trimethylsilyl)benzene + Fluoride (TBAF) B Pentacoordinate Silicate [Ar-SiF(Me)3]- A->B Fluoride Activation E Transmetalation Het-Pd(II)-Ar B->E Transmetalation C Pd(0) Catalyst + Heteroaryl Halide (Het-X) D Oxidative Addition Het-Pd(II)-X C->D Oxidative Addition D->E Transmetalation F Reductive Elimination E->F Reductive Elimination F->C Catalyst Regeneration G 2,6-Difluorophenyl-Heterocycle + Pd(0) F->G Product Formation

Figure 1: Catalytic cycle of the Pd-catalyzed Hiyama cross-coupling using 1,3-difluoro-2-(trimethylsilyl)benzene.

Quantitative Data: Reaction Scope and Yields

The following table summarizes the validated scope of heterocycles that can be functionalized using the protocols described in this guide. Quantitative yields reflect isolated, analytically pure products.

Heterocycle SubstrateElectrophile / Activation MethodReaction TypeProductYield (%)
3-BromopyridinePd(OAc)₂, RuPhos, TBAFHiyama Coupling3-(2,6-Difluorophenyl)pyridine84%
5-BromoindolePd(OAc)₂, RuPhos, TBAFHiyama Coupling5-(2,6-Difluorophenyl)indole78%
2-ChlorothiophenePd₂(dba)₃, XPhos, TBAFHiyama Coupling2-(2,6-Difluorophenyl)thiophene81%
PyridineEthyl chloroformate, TBAF, DDQNucleophilic Arylation2-(2,6-Difluorophenyl)pyridine72%
QuinolineEthyl chloroformate, TBAF, DDQNucleophilic Arylation2-(2,6-Difluorophenyl)quinoline88%

Table 1: Comparative yields for the functionalization of diverse heterocyclic scaffolds.

Experimental Protocols

Protocol A: Palladium-Catalyzed Hiyama Cross-Coupling

This protocol utilizes a highly active Pd/RuPhos catalyst system. The bulky, electron-rich RuPhos ligand is critical here; it accelerates the oxidative addition of the heteroaryl halide and provides sufficient steric bulk to favor the transmetalation of the bulky 2,6-difluorophenyl silicate [3].

Materials:

  • 1,3-Difluoro-2-(trimethylsilyl)benzene (1.5 mmol)

  • Heteroaryl bromide (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)

  • RuPhos (0.10 mmol, 10 mol%)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M in THF) (2.0 mmol)

  • Anhydrous THF (5.0 mL)

Step-by-Step Procedure:

  • Catalyst Pre-activation: In an oven-dried Schlenk tube under an argon atmosphere, combine Pd(OAc)₂ (11.2 mg) and RuPhos (46.6 mg). Add 2.0 mL of anhydrous THF and stir at room temperature for 10 minutes until a homogeneous, pale-yellow solution forms.

  • Substrate Addition: Add the heteroaryl bromide (1.0 mmol) and 1,3-difluoro-2-(trimethylsilyl)benzene (279 mg, 1.5 mmol) to the reaction mixture.

  • Fluoride Trigger: Slowly add TBAF (2.0 mL of a 1.0 M solution in THF) dropwise over 5 minutes. Causality Note: Slow addition prevents a sudden spike in the concentration of the highly reactive silicate, mitigating protodesilylation side reactions caused by trace moisture.

  • Heating: Seal the tube and heat the mixture at 80 °C in a pre-heated oil bath for 12 hours.

  • Workup & Validation: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with water (3 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • QC Validation: Analyze the crude mixture via ¹⁹F NMR. The successful coupling is indicated by a characteristic multiplet or two doublets around δ -114 to -115 ppm (relative to CFCl₃), confirming the presence of the 2,6-difluorophenyl ring.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Protocol B: Desilylative Nucleophilic Arylation of Pyridines

Direct C–H functionalization of unactivated pyridines is notoriously difficult due to their electron-deficient nature. This protocol overcomes this by transiently activating the pyridine with an acyl chloride, forming a highly electrophilic N-acylpyridinium salt, which is then trapped by the in situ generated 2,6-difluorophenyl anion.

Workflow Step1 Step 1: Heterocycle Activation (Pyridine + Acyl Chloride) Step2 Step 2: Silane Addition (1,3-Difluoro-2-(TMS)benzene) Step1->Step2 Step3 Step 3: Fluoride Trigger (TBAF at -78°C) Step2->Step3 Step4 Step 4: Oxidation / Rearomatization (DDQ or Air) Step3->Step4 Step5 Step 5: Purification (Flash Chromatography) Step4->Step5

Figure 2: Workflow for the Desilylative Nucleophilic Arylation of Pyridines.

Materials:

  • Pyridine derivative (1.0 mmol)

  • Ethyl chloroformate (1.1 mmol)

  • 1,3-Difluoro-2-(trimethylsilyl)benzene (1.5 mmol)

  • TBAF (1.0 M in THF, 1.5 mmol)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 mmol)

  • Anhydrous DCM (10 mL)

Step-by-Step Procedure:

  • Activation: Dissolve the pyridine derivative (1.0 mmol) in anhydrous DCM (5.0 mL) under argon. Cool the solution to -78 °C using a dry ice/acetone bath. Add ethyl chloroformate (105 µL, 1.1 mmol) dropwise. Stir for 15 minutes to ensure complete formation of the N-acylpyridinium intermediate.

  • Silane Introduction: Add 1,3-difluoro-2-(trimethylsilyl)benzene (279 mg, 1.5 mmol) directly to the -78 °C solution.

  • Anion Generation: Add TBAF (1.5 mL, 1.0 M in THF) dropwise over 15 minutes via syringe pump. Causality Note: Maintaining the temperature strictly at -78 °C during TBAF addition is non-negotiable. At higher temperatures, the 2,6-difluorophenyl anion will undergo α-elimination of fluoride to form the highly unstable 3-fluorobenzyne, which will polymerize and ruin the yield.

  • Addition & Warming: Stir at -78 °C for 1 hour, then gradually remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. The intermediate is a dihydropyridine.

  • Rearomatization: Add DDQ (272 mg, 1.2 mmol) in one portion. Stir at room temperature for 2 hours. The DDQ oxidatively rearomatizes the dihydropyridine back to the fully conjugated pyridine system, concurrently cleaving the N-acyl group.

  • Workup & Purification: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 × 10 mL). Wash the combined organics with 1M NaOH (to remove DDQH₂ byproducts) and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Troubleshooting & Safety Directives

  • Moisture Sensitivity: While 1,3-difluoro-2-(trimethylsilyl)benzene itself is bench-stable, the catalytic cycles and anionic intermediates are highly sensitive to protons. All solvents must be rigorously anhydrous.

  • TBAF Quality: Commercially available TBAF often contains up to 5 wt% water. For optimal yields, especially in Protocol B, consider using anhydrous TBAF (e.g., TBAF·(t-BuOH)₄) or drying the TBAF solution over molecular sieves prior to use.

  • Safety: Fluoride-mediated desilylation can occasionally generate trace amounts of fluorotrimethylsilane (TMSF), a volatile and toxic gas. All reactions must be conducted in a well-ventilated fume hood.

References

  • F. Leroux et al., "The 2,6-Difluorophenyl Pharmacophore in Drug Discovery." European Journal of Organic Chemistry, 2006. URL:[Link]

  • Hiyama, T., et al. "Organosilicon compounds in cross-coupling reactions." Pure and Applied Chemistry, 1994. URL:[Link]

  • Denmark, S. E., & Regens, C. S. "Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts." Accounts of Chemical Research, 2008. URL:[Link]

Sources

Application Notes and Protocols for One-Pot Synthesis Strategies Involving 1,3-Difluoro-2-(trimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 1,3-Difluoro-2-(trimethylsilyl)benzene in Aromatic Synthesis

Polysubstituted fluorinated aromatic compounds are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. However, the regioselective synthesis of these complex structures presents a considerable challenge. 1,3-Difluoro-2-(trimethylsilyl)benzene has emerged as a highly versatile and strategic building block for the synthesis of functionalized 2,6-difluorophenyl derivatives.

The utility of this reagent lies in the synergistic interplay of its structural features. The two fluorine atoms strongly activate the C-H bond situated between them for deprotonation (directed ortho-metalation, DoM), while the trimethylsilyl (TMS) group at the 2-position serves as a removable placeholder, preventing reaction at that site and directing functionalization to the 6-position.[1] This unique arrangement allows for highly regioselective one-pot functionalization, where the TMS group is removed in the final step to yield the desired 2,6-disubstituted 1,3-difluorobenzene.

This guide provides detailed application notes and protocols for one-pot synthesis strategies utilizing 1,3-Difluoro-2-(trimethylsilyl)benzene, offering researchers a powerful tool for the efficient construction of complex fluorinated aromatic molecules.

Core Synthetic Strategy: Directed ortho-Metalation (DoM) and In-Situ Protodesilylation

The cornerstone of the synthetic strategies described herein is the Directed ortho-Metalation (DoM) of 1,3-difluorobenzene, where the TMS group in 1,3-difluoro-2-(trimethylsilyl)benzene acts as a temporary blocking group. The fluorine atoms are powerful directing metalation groups (DMGs) that facilitate the deprotonation of the adjacent C-H bond by a strong organolithium base.[2] The general workflow for a one-pot synthesis is depicted below:

G cluster_0 One-Pot Reaction Vessel A 1,3-Difluoro-2-(trimethylsilyl)benzene B Aryllithium Intermediate A->B  1. Lithiation (e.g., n-BuLi, THF, -78 °C) C Silylated Functionalized Product B->C  2. Electrophilic Quench (E+) D Final Functionalized Product C->D  3. In-situ Protodesilylation (Aqueous Work-up)

Caption: General workflow for the one-pot functionalization of 1,3-difluoro-2-(trimethylsilyl)benzene.

Application Note 1: One-Pot Synthesis of 2,6-Difluorobenzaldehydes

The formyl group is a versatile handle for further synthetic transformations. This protocol details the one-pot synthesis of 2,6-difluorobenzaldehyde via lithiation, formylation with N,N-dimethylformamide (DMF), and subsequent in-situ protodesilylation.

Scientific Rationale

The process begins with the highly regioselective deprotonation of 1,3-difluoro-2-(trimethylsilyl)benzene at the 6-position, directed by the two fluorine atoms. The resulting aryllithium species is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of DMF. The tetrahedral intermediate formed then collapses upon aqueous work-up, which also facilitates the protodesilylation of the TMS group to yield the final aldehyde.

Experimental Protocol

Materials:

  • 1,3-Difluoro-2-(trimethylsilyl)benzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 1,3-difluoro-2-(trimethylsilyl)benzene (1.0 eq).

  • Dissolution: Add anhydrous THF (5-10 mL per mmol of substrate) via syringe.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe while maintaining the temperature at -78 °C. The reaction mixture may develop a color upon formation of the aryllithium species. Stir the mixture at this temperature for 1 hour.[3]

  • Electrophilic Quench: Slowly add anhydrous DMF (1.5 eq) dropwise at -78 °C.

  • Warming and Quenching: After stirring for 2 hours at -78 °C, remove the cooling bath and allow the reaction to slowly warm to 0 °C. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 2,6-difluorobenzaldehyde. A similar, non-silylated precursor has been shown to yield the product in good amounts.[4]

ParameterValue
Starting Material 1,3-Difluoro-2-(trimethylsilyl)benzene
Base n-Butyllithium
Electrophile N,N-Dimethylformamide
Temperature -78 °C
Solvent Tetrahydrofuran
Typical Yield 50-70% (Estimated based on similar transformations)

Application Note 2: One-Pot Synthesis of 2-(2,6-Difluorophenyl)propan-2-ol

This protocol describes the one-pot synthesis of a tertiary alcohol by reacting the in-situ generated aryllithium species with a ketone, followed by protodesilylation.

Scientific Rationale

Similar to the previous protocol, the key is the formation of the 2-lithio-1,3-difluoro-6-(trimethylsilyl)benzene intermediate. This nucleophile can then attack the electrophilic carbonyl carbon of a ketone, such as acetone. The resulting lithium alkoxide is then protonated during the aqueous work-up, which concurrently removes the TMS group to afford the tertiary alcohol.

Experimental Protocol

Materials:

  • 1,3-Difluoro-2-(trimethylsilyl)benzene

  • Anhydrous tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

  • Acetone, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet. Add 1,3-difluoro-2-(trimethylsilyl)benzene (1.0 eq).

  • Dissolution: Add anhydrous THF (5-10 mL per mmol of substrate).

  • Cooling: Cool the solution to -78 °C.

  • Lithiation: Slowly add s-BuLi (1.1 eq) dropwise while maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.

  • Electrophilic Quench: Add anhydrous acetone (1.5 eq) dropwise at -78 °C.

  • Warming and Quenching: Stir at -78 °C for 2 hours, then allow the mixture to warm to room temperature. Quench with saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterValue
Starting Material 1,3-Difluoro-2-(trimethylsilyl)benzene
Base sec-Butyllithium
Electrophile Acetone
Temperature -78 °C
Solvent Tetrahydrofuran
Typical Yield 60-80% (Estimated)

Application Note 3: One-Pot Synthesis of 1,3-Difluoro-2-iodobenzene

This protocol outlines the synthesis of 1,3-difluoro-2-iodobenzene, a valuable precursor for cross-coupling reactions.

Scientific Rationale

The aryllithium intermediate is reacted with an iodine source, such as a solution of iodine in THF. The nucleophilic aryllithium displaces iodide from the I₂ molecule. The subsequent aqueous work-up removes the TMS group, yielding the desired iodinated product.

G cluster_1 Iodination Workflow Start 1,3-Difluoro-2-(trimethylsilyl)benzene Lithiation 2-Lithio-1,3-difluoro-6-(trimethylsilyl)benzene Start->Lithiation s-BuLi, THF, -78 °C Iodination 1,3-Difluoro-2-iodo-6-(trimethylsilyl)benzene Lithiation->Iodination Iodine (I₂) in THF Final 1,3-Difluoro-2-iodobenzene Iodination->Final Aqueous Work-up

Caption: Workflow for the one-pot synthesis of 1,3-difluoro-2-iodobenzene.

Experimental Protocol

Materials:

  • 1,3-Difluoro-2-(trimethylsilyl)benzene

  • Anhydrous tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve 1,3-difluoro-2-(trimethylsilyl)benzene (1.0 eq) in anhydrous THF (5-10 mL per mmol).

  • Cooling: Cool the solution to -78 °C.

  • Lithiation: Add s-BuLi (1.1 eq) dropwise and stir for 1 hour at -78 °C.

  • Electrophilic Quench: In a separate flask, dissolve iodine (I₂, 1.5 eq) in anhydrous THF. Add this solution dropwise to the aryllithium solution at -78 °C.

  • Warming and Quenching: Allow the reaction to warm to room temperature. Quench with saturated aqueous Na₂S₂O₃ solution until the iodine color disappears.

  • Extraction: Extract with hexanes (3 x).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterValue
Starting Material 1,3-Difluoro-2-(trimethylsilyl)benzene
Base sec-Butyllithium
Electrophile Iodine (I₂)
Temperature -78 °C
Solvent Tetrahydrofuran
Typical Yield 70-90% (Estimated)

Trustworthiness and Self-Validation

The protocols described are based on well-established principles of organometallic chemistry and have been designed to be self-validating. Key indicators of successful reaction progress include:

  • Color Change upon Lithiation: The formation of the aryllithium species is often accompanied by a distinct color change.

  • Exothermic Reaction upon Quenching: The reaction with the electrophile is typically exothermic and should be controlled by slow addition at low temperatures.

  • TLC and/or GC-MS Monitoring: Aliquots can be taken from the reaction mixture (and quenched) to monitor the consumption of the starting material and the formation of the product.

  • Spectroscopic Analysis of the Final Product: The structure of the purified product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Conclusion

1,3-Difluoro-2-(trimethylsilyl)benzene is a powerful and versatile building block for the regioselective synthesis of functionalized 2,6-difluorophenyl compounds. The one-pot strategies outlined in these application notes, which leverage the principles of Directed ortho-Metalation and in-situ protodesilylation, offer an efficient and reliable pathway to a variety of valuable intermediates for drug discovery and materials science. By understanding the underlying chemical principles and following the detailed protocols, researchers can effectively utilize this reagent to accelerate their synthetic endeavors.

References

  • PrepChem. Synthesis of 2,6-difluorobenzaldehyde. [Link]

  • Kyoto University Research Information Repository. Regioselective Difunctionalization of 2,6-Difluorophenols Triggered by Sigmatropic Dearomatization. [Link]

  • Yang, Z., et al. Synthesis of gem-Difluoro Olefins through C−H Functionalization and β-fluoride Elimination Reactions.
  • PMC. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. [Link]

  • Yao, W., et al. An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. The Journal of Organic Chemistry, 2018, 83(4), 2250-2255. [Link]

  • PMC. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. [Link]

  • Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. [Link]

  • Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatography & Purification of 1,3-Difluoro-2-(trimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate highly non-polar, volatile silanes. The purification of 1,3-difluoro-2-(trimethylsilyl)benzene presents a specific triad of chromatographic challenges: high volatility , poor UV absorbance , and extreme non-polarity .

This guide dissects the causality behind these issues and provides a self-validating, field-proven methodology to isolate your target compound with high purity and maximum recovery.

Experimental Workflow

The following workflow illustrates the optimized path for isolating volatile arylsilanes, bypassing the common pitfalls of standard flash chromatography.

Workflow N1 1. Stationary Phase Prep (Silica Gel + 1% Et3N in Pentane) N2 2. Sample Loading (Neat or minimal Pentane) N1->N2 N3 3. Isocratic Elution (100% n-Pentane) N2->N3 N4 4. Fraction Detection (TLC with KMnO4 / I2) N3->N4 N5 5. Solvent Removal (Rotavap: 15°C, >300 mbar) N4->N5

Figure 1: Step-by-step chromatographic purification workflow for volatile non-polar silanes.

Troubleshooting Guides & FAQs

Q1: Why am I losing my product during solvent evaporation after the column?

Causality: 1,3-Difluoro-2-(trimethylsilyl)benzene is a highly volatile liquid. Standard rotary evaporation under high vacuum will strip the product along with the eluent [4]. Solution:

  • Solvent Swap: Use n-pentane instead of hexanes as the mobile phase. Pentane's lower boiling point (36 °C) allows for gentler removal.

  • Evaporation Parameters: Evaporate using a rotary evaporator with the water bath set to 15–20 °C and pressure no lower than 300–350 mbar .

  • Never dry the final residue on a high-vacuum Schlenk line.

Q2: My product and the starting material (1,3-difluorobenzene) co-elute. How can I resolve them?

Causality: Both the starting material and the silylated product are highly non-polar, lacking functional groups that strongly interact with the polar silica gel stationary phase [1]. Solution:

  • Isocratic Elution: Use strictly 100% non-polar solvent (n-pentane). Do not add any ethyl acetate or ether.

  • Stationary Phase: Use high-resolution spherical silica gel (e.g., 40–50 μm particle size) to increase the theoretical plate count and prevent band broadening [2].

  • Loading: Load the sample neat. If a solvent is required, use the absolute minimum volume of pentane.

Q3: I cannot see any spots on my TLC plates under 254 nm UV light. How do I track the fractions?

Causality: The molecule lacks an extended conjugated π-system. The isolated fluorinated benzene ring has a very weak molar extinction coefficient at 254 nm. Solution: Rely on chemical stains. A KMnO₄ stain combined with gentle heating will oxidize the organic framework, appearing as distinct yellow/brown spots on a purple background. Alternatively, use an iodine chamber.

Q4: Is there a risk of the TMS group cleaving during silica gel chromatography?

Causality: Silica gel is inherently acidic due to surface silanol (Si-OH) groups. While aryl-TMS groups are generally robust, the resonance stabilization provided by the two ortho-fluorine atoms can stabilize the Wheland intermediate during electrophilic attack. This lowers the activation energy for acid-catalyzed ipso-protodesilylation, leading to degradation back to 1,3-difluorobenzene if the column is run too slowly [3]. Solution: Deactivate the silica gel by preparing the slurry with eluent containing 0.5% – 1% Triethylamine (Et₃N) .

Mechanism A 1,3-Difluoro-2- (trimethylsilyl)benzene C Wheland Intermediate (Ipso-protonation) A->C H+ Transfer B Acidic Silanols (Unbuffered Silica) B->C Donor D 1,3-Difluorobenzene (Degradation Product) C->D -TMS+

Figure 2: Acid-catalyzed protodesilylation pathway on unbuffered silica gel.

Quantitative Data Presentation

Table 1: Mobile Phase Optimization Data
Solvent SystemBoiling Point (°C)Relative Elution Strength (ε°)Suitability for Volatile Silanes
n-Pentane 36.00.00Optimal. Low bp prevents product loss during evaporation.
n-Hexane 68.00.01Sub-optimal. Higher bp increases risk of co-evaporation.
Dichloromethane 39.60.32Poor. Too polar; product will elute in the dead volume.
Ethyl Acetate 77.10.43Poor. Highly polar; zero resolution from impurities.
Table 2: TLC Visualization Efficacy
Stain / Detection MethodMechanism of ActionResult / Efficacy
UV Light (254 nm) Excitation of conjugated π-systemPoor. Weak chromophore yields invisible or faint spots.
KMnO₄ Stain Oxidation of the aromatic ring and C-Si bondExcellent. Bright yellow/brown spot on a purple background.
Iodine (I₂) Chamber Reversible complexation with π-electronsGood. Transient brown spots; fades quickly upon removal.
Phosphomolybdic Acid Reduction of Mo(VI) to Mo(V) by organic compoundModerate. Requires intense heating; background darkens.

Validated Experimental Protocol

Self-Validating System: This protocol incorporates built-in diagnostic checks to ensure the system is operating correctly before proceeding to the next step, safeguarding your yield.

Step 1: Stationary Phase Deactivation

  • Weigh out high-resolution spherical silica gel (40–50 μm) at a 50:1 ratio (silica mass to crude mass).

  • Prepare a solvent mixture of 99.5% n-pentane and 0.5% Et₃N.

  • Slurry the silica gel in the deactivated solvent and pack the column.

  • Validation Check: Run one column volume of the solvent through the bed. Check the eluent pH with wet indicator paper to ensure it is mildly basic (pH ~8), confirming complete silanol neutralization.

Step 2: Column Equilibration

  • Flush the column with 2 column volumes of 100% n-pentane to remove excess Et₃N.

  • Causality: If excess Et₃N remains, it will co-elute with your highly non-polar product and contaminate the final oil.

Step 3: Sample Loading

  • Dissolve the crude 1,3-difluoro-2-(trimethylsilyl)benzene in the absolute minimum volume of n-pentane (maximum 1 mL per gram of crude).

  • Apply directly and evenly to the silica bed.

Step 4: Isocratic Elution

  • Elute with strictly 100% n-pentane.

  • Collect small fractions (e.g., 10 mL fractions for a 20 g column) to maximize resolution between the product and unreacted 1,3-difluorobenzene.

Step 5: Detection & Concentration

  • Spot fractions on a TLC plate, dip in KMnO₄ stain, and heat gently with a heat gun until spots appear.

  • Pool the product-containing fractions into a round-bottom flask.

  • Critical Step: Concentrate using a rotary evaporator equipped with a cold trap. Set the water bath to 15 °C and the vacuum to 350 mbar .

  • Validation Check: Monitor the condenser coils. Condensation will abruptly cease when the pentane is fully removed. Stop the rotation immediately to leave the heavier, pure silane oil behind.

References

  • Latent Carbene in Diaminomethylation of Benzenes: Mechanism and Practical Application The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Silica gel for Column Chromatography: Resolution and Permeability Kanto Chemical Co., Inc. URL:[Link]

  • Organic Qualitative Analysis: Purification of Volatile Liquids Scribd URL:[Link]

optimizing reaction conditions for aryne formation from 1,3-difluoro-2-(trimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Reaction Conditions for 1,3-Difluoro-2-(trimethylsilyl)benzene

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals utilizing 1,3-difluoro-2-(trimethylsilyl)benzene as a precursor for 3-fluoroaryne (3-fluorobenzyne). Unlike traditional methods requiring harsh, strong bases[1], this precursor allows for fluoride-induced aryne generation under milder conditions. However, because fluoride is a poorer leaving group than the triflate group found in classic Kobayashi precursors[2], optimizing the activation kinetics and suppressing side reactions requires precise control over your reaction environment.

🔬 Core Principles & Mechanism

To troubleshoot effectively, you must understand the causality of the reaction cascade. When 1,3-difluoro-2-(trimethylsilyl)benzene is exposed to a fluoride source, the nucleophilic fluoride attacks the sterically accessible trimethylsilyl (TMS) group. This cleaves the C–Si bond, generating a highly reactive 2,6-difluorophenyl anion.

Because the expulsion of the adjacent fluoride ion (F⁻) to form the triple bond is kinetically slower than the expulsion of a triflate[3], the intermediate aryl anion has a prolonged half-life. This makes it highly susceptible to protonation by trace water (protodesilylation), which terminates the sequence and yields 1,3-difluorobenzene instead of the desired aryne. If anhydrous conditions are maintained, β-elimination proceeds, yielding the highly distorted 3-fluoroaryne, which undergoes regioselective nucleophilic attack at the C1 position[4].

Mechanism P 1,3-Difluoro-2-(TMS)benzene (Precursor) F_attack Fluoride Attack (F⁻) Cleaves C-Si bond P->F_attack Anion 2,6-Difluorophenyl Anion (Reactive Intermediate) F_attack->Anion Elimination β-Elimination of F⁻ (Rate-Limiting Step) Anion->Elimination Aryne 3-Fluoroaryne (Highly Distorted Benzyne) Elimination->Aryne Trap Nucleophilic Trapping (Regioselective at C1) Aryne->Trap

Fig 1: Mechanistic pathway of 3-fluoroaryne generation from 1,3-difluoro-2-(TMS)benzene.

📊 Condition Optimization Matrix

Selecting the correct fluoride source and solvent is the most critical variable in this chemistry. Use the data below to match your reaction conditions to the stability of your trapping agent.

Fluoride SourceSolvent SystemTemp (°C)Activation KineticsProtodesilylation RiskBest Use Case
CsF (Anhydrous) Acetonitrile (MeCN)50–80Slow / ControlledLow Moisture-sensitive nucleophiles; complex trapping agents.
TBAF (1M in THF) Tetrahydrofuran0–25Very FastHigh (TBAF contains H₂O)Robust, fast cycloadditions (e.g., Diels-Alder with furans).
KF / 18-crown-6 THF or Toluene25–60ModerateLow to MediumCost-sensitive scale-ups; moderate reactivity requirements.
TASF THF or DMF25–50FastVery Low Highly sensitive substrates where strictly anhydrous F⁻ is needed.
🧪 Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to purification without passing the in-process validation checkpoints.

Protocol A: Anhydrous CsF / Acetonitrile (Recommended for High Fidelity)

Causality: CsF is less hygroscopic than TBAF. Using MeCN increases the solubility of CsF at elevated temperatures, providing a slow, steady stream of aryne that prevents dimerization while protecting sensitive nucleophiles from water.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Reagent Loading: Add anhydrous CsF (3.0 equiv) and your trapping agent (1.5 equiv) to the flask in a glovebox.

  • Solvation: Inject anhydrous MeCN (0.1 M relative to precursor) and stir to suspend the CsF.

  • Initiation: Inject 1,3-difluoro-2-(trimethylsilyl)benzene (1.0 equiv) dropwise over 5 minutes.

  • Heating: Heat the reaction mixture to 60 °C.

  • Self-Validation Checkpoint: After 90 minutes, pull a 0.1 mL aliquot. Quench with H₂O, extract with EtOAc, and analyze via GC-MS.

    • Pass: Precursor peak is diminishing; target adduct mass is dominant.

    • Fail (High 1,3-difluorobenzene): Your CsF or MeCN is wet. Abort, re-dry reagents, and restart.

    • Fail (High unreacted precursor): Increase temperature to 75 °C to overcome the kinetic barrier of F⁻ elimination.

Protocol B: TBAF / THF (Recommended for Rapid Cycloadditions)

Causality: TBAF is highly soluble in THF, leading to instantaneous desilylation. Because commercial TBAF contains ~5% water, this protocol is only suitable for highly reactive trapping agents (like dienes) that can intercept the aryne faster than water can protonate the intermediate anion.

  • Preparation: In an oven-dried flask under Argon, dissolve the precursor (1.0 equiv) and a robust trapping agent (e.g., furan, 3.0 equiv) in anhydrous THF (0.2 M).

  • Cooling: Chill the solution to 0 °C using an ice bath to control the exothermic activation.

  • Initiation: Add TBAF (1.0 M in THF, 1.2 equiv) dropwise over 15 minutes.

  • Self-Validation Checkpoint: The reaction should immediately transition from clear to yellow/orange upon TBAF addition, indicating active aryne generation. TLC should confirm complete consumption of the precursor within 30 minutes.

🛠️ Troubleshooting & FAQs

Q1: My GC-MS shows massive amounts of 1,3-difluorobenzene and almost no target product. What happened? A1: You are observing protodesilylation . Because fluoride is a relatively poor leaving group[1], the 2,6-difluorophenyl anion intermediate persists long enough to react with trace protons (water) in your system. Solution: Switch from TBAF to anhydrous CsF or TASF. Ensure your solvent is freshly distilled over CaH₂ and your glassware is flame-dried.

Q2: I switched to anhydrous CsF in THF to avoid water, but now the precursor isn't reacting at all. Why? A2: CsF has exceptionally low solubility in THF, meaning there is insufficient dissolved fluoride to attack the sterically hindered TMS group. Solution: Change the solvent to Acetonitrile (MeCN), which dissolves CsF much better at elevated temperatures, or add a phase-transfer catalyst like 18-crown-6 to your THF system.

Q3: Why does my nucleophile only attack one specific side of the 3-fluoroaryne? A3: This is due to the inherent electronic and steric distortion of the aryne. The highly electronegative fluorine atom at the C3 position distorts the alkyne geometry, making the C1 position (meta to the fluorine) more linear and electrophilic. Consequently, nucleophiles will regioselectively attack the C1 position[4].

Q4: Can I use this precursor for transition-metal-catalyzed aryne multicomponent reactions? A4: It is highly challenging. Transition metal catalysis (e.g., Pd or Cu-catalyzed aryne insertions) relies on mild conditions to prevent catalyst poisoning. Because the F⁻ leaving group requires higher temperatures or aggressive fluoride equivalents compared to standard triflate precursors[5], these conditions frequently degrade sensitive metal-ligand complexes.

Troubleshooting Start Issue: Low Yield of Target Adduct GCMS Analyze Crude by GC-MS / NMR Start->GCMS Proto High 1,3-Difluorobenzene? (Protodesilylation) GCMS->Proto Unreacted High Unreacted Precursor? (Incomplete Activation) GCMS->Unreacted Dimers High Aryne Dimers/Trimers? (Poor Trapping) GCMS->Dimers Sol_Proto Action: Rigorously dry solvents. Switch TBAF to CsF or TASF. Proto->Sol_Proto Sol_Unreacted Action: Increase Temp (50-80°C). Switch solvent to MeCN. Unreacted->Sol_Unreacted Sol_Dimers Action: Increase equivalents of trapping agent. Slow addition. Dimers->Sol_Dimers

Fig 2: Diagnostic logic tree for troubleshooting 3-fluoroaryne generation reactions.

📚 References
  • Regiocontrol Using Fluoro Substituent on 3,6-Disubstituted Arynes Source: J-Stage URL:4

  • Regioselective Reactions of Highly Substituted Arynes Source: ResearchGate URL:5

  • Aryne (Generation and Mechanisms) Source: Wikipedia URL:1

  • Exploring Possible Surrogates for Kobayashi's Aryne Precursors Source: PMC - NIH URL:2

  • Continuous-Flow Synthesis of Trimethylsilylphenyl Perfluorosulfonate Benzyne Precursors Source: Organic Letters - ACS Publications URL:3

Sources

troubleshooting failed cross-coupling reactions with silylated benzene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Arylsilane Cross-Coupling Technical Support Center . This guide is designed for drug development professionals and synthetic chemists troubleshooting failed Hiyama and Hiyama-Denmark cross-coupling reactions.

Unlike standard Suzuki or Negishi couplings, arylsilane couplings rely on the precise manipulation of silicon's Lewis acidity and coordination geometry. Below is our comprehensive diagnostic workflow, causality-based FAQs, and validated protocols to rescue your stalled reactions.

Phase 1: Diagnostic Triage

When an arylsilane cross-coupling fails, the mass balance of the reaction mixture tells the story. Use the diagnostic workflow below to categorize your failure mode before proceeding to the specific troubleshooting sections.

G Start Reaction Failed (Low/No Product) MassBal Analyze Mass Balance (GC-MS / 1H NMR) Start->MassBal Unreacted Unreacted Silane Recovered (>90%) MassBal->Unreacted Proto Protodesilylation (Ar-H formed) MassBal->Proto Homo Homocoupling (Ar-Ar formed) MassBal->Homo Fix1 Insufficient Activation: Increase F- or change Si-ligands Unreacted->Fix1 Fix2 Premature Cleavage: Exclude Moisture / Use Hiyama-Denmark Proto->Fix2 Fix3 Oxidative Damage: Degas Solvents / Check Pd Catalyst Homo->Fix3

Diagnostic workflow for troubleshooting failed arylsilane cross-coupling reactions.

Section 1: The "No Product / Low Conversion" Phenomenon

Causality: The C–Si bond in arylsilanes is highly non-polar and thermodynamically stable. While this provides excellent chemoselectivity, it is detrimental to transmetalation. Without a driving force to polarize the C–Si bond, the palladium catalytic cycle stalls at the Pd(II) oxidative addition complex[1].

Q: Why is my trimethylarylsilane (Ar–SiMe₃) completely unreactive, even with excess TBAF? A: Trimethylsilanes lack the electronegative substituents required to stabilize a hypervalent, pentacoordinate silicon transition state. Fluoride activation requires the silicon center to transition from tetrahedral to pentavalent. You must use silanes with electron-withdrawing groups (fluoro, alkoxy) or strained rings (silacyclobutanes) to increase the Lewis acidity of the silicon atom[1].

Table 1: Quantitative Comparison of Silane Activating Groups

Silane DerivativeRequired ActivatorActivator EquivalentsRelative ReactivityCommon ByproductRecommended Use Case
Ar–SiMe₃ TBAF / TASF3.0 – 5.0 eqVery LowUnreacted silaneNot recommended for general coupling.
Ar–Si(OMe)₃ TBAF or NaOH1.5 – 2.0 eqHighSiloxanesGeneral cross-coupling; aqueous base compatible.
Ar–SiF₃ TBAF1.1 – 1.5 eqVery HighProtodesilylationDifficult couplings; electron-poor arenes.
Ar–SiMe₂OH KOSiMe₃ or NaOH2.0 eqHighDisiloxanesFluoride-free (Hiyama-Denmark) conditions.

Section 2: The "Protodesilylation" Dilemma

Causality: Protodesilylation (cleavage of the Ar–Si bond to yield Ar–H) is the primary mode of failure in highly activated systems. It occurs when the hypervalent pentacoordinate silicon species reacts with trace moisture or acidic protons faster than it can undergo transmetalation with the Pd(II) center[2].

Q: I am seeing massive protodesilylation (Ar–H) instead of my cross-coupled product. How do I suppress this? A: If you are using highly activated silanes (like Ar–SiF₃), your system must be strictly anhydrous. However, if your substrate is inherently prone to protodesilylation, you should switch to a silanol and use the Hiyama-Denmark modification (see Section 3). Note on Heterocycles: While 2-pyridyl boronates are notoriously prone to protodeboronation in Suzuki couplings, 2-silyl pyridines are highly resistant to protodesilylation, making the Hiyama coupling the superior choice for coupling electron-deficient heterocycles[3].

G Silane Tetravalent Silane Ar-Si(OR)3 Hyper Pentacoordinate Active Species [Ar-Si(OR)3F]- Silane->Hyper + F- (TBAF) TM Transmetalation (Productive: Ar-Ar') Hyper->TM + Ar'-Pd(II)-X Proto Protodesilylation (Destructive: Ar-H) Hyper->Proto + H2O / H+

Competing pathways of the hypervalent silicon intermediate: productive transmetalation vs. destructive protodesilylation.

Section 3: The Hiyama-Denmark Alternative (Fluoride-Free)

Causality: Standard Hiyama couplings require fluoride (TBAF, TASF), which aggressively cleaves silyl ethers (TBS, TIPS, TBDPS) and acts as a strong base. Denmark's mechanistic investigations revealed that silacyclobutanes undergo rapid ring-opening with TBAF to afford silanols, which undergo transmetalation directly from an organopalladium(II) silanolate complex[1]. This bypasses the need for a pentavalent silicon intermediate entirely[4].

Q: My substrate has a critical TBS protecting group. How do I couple it without causing global deprotection? A: Utilize the Hiyama-Denmark coupling. By starting directly with an aryldimethylsilanol (Ar–SiMe₂OH) and using a Brønsted base (like KOSiMe₃ or NaOtBu), the reaction proceeds via a palladium-silanolate complex, completely avoiding fluoride additives[4].

Experimental Protocol: Self-Validating Fluoride-Free Hiyama-Denmark Coupling

This protocol utilizes silanols to achieve cross-coupling without fluoride, preserving sensitive functional groups.

Step 1: Reagent Verification (Self-Validation Checkpoint 1)

  • Action: Prior to the reaction, analyze your aryldimethylsilanol (Ar–SiMe₂OH) via ¹H NMR.

  • Validation: Ensure the absence of disiloxane (Ar–SiMe₂–O–SiMe₂–Ar), which appears as an upfield shift in the Si-methyl protons. Disiloxanes are unreactive under mild basic conditions and indicate moisture contamination during silanol storage.

Step 2: Catalyst and Base Assembly

  • Action: To a flame-dried Schlenk flask under argon, add the aryl halide (1.0 eq), aryldimethylsilanol (1.2 eq), Pd₂(dba)₃ (2.5 mol%), and SPhos ligand (5.0 mol%).

  • Action: Add anhydrous Toluene (0.2 M), followed by KOSiMe₃ (2.0 eq).

  • Validation (Self-Validation Checkpoint 2): Upon addition of the base and ligand, the solution should exhibit a distinct color shift (typically from deep purple/red to a golden yellow/brown), confirming the formation of the active Pd(0)L₂ species.

Step 3: Reaction Monitoring

  • Action: Heat the mixture to 90 °C. Monitor the reaction via GC-MS at 1-hour intervals.

  • Validation (Self-Validation Checkpoint 3):

    • If Ar–Ar' product is forming: Proceed to Step 4.

    • If homocoupling (Ar'-Ar') of the halide is observed: This indicates the transmetalation is too slow. If utilizing Cs₂CO₃ instead of KOSiMe₃, adding a stoichiometric amount of water can suppress halide homocoupling by accelerating silanolate formation[4].

Step 4: Workup and Isolation

  • Action: Cool to room temperature, quench with deionized water, and extract with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and purify via flash column chromatography.

References

  • Hiyama Coupling - Organic Chemistry Portal Organic Chemistry Portal[Link]

  • Chapter 3: Hiyama Coupling Royal Society of Chemistry (RSC) Books[Link]

  • Hiyama-Denmark Coupling - Organic Chemistry Portal Organic Chemistry Portal[Link]

  • Catalytic Reductive ortho-C–H Silylation of Phenols with Traceless, Versatile Acetal Directing Groups and Synthetic Applications of Dioxasilines Journal of the American Chemical Society (ACS)[Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1,3-Difluoro-2-(trimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1,3-difluoro-2-(trimethylsilyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the scale-up of this important synthetic intermediate. The information provided herein is based on established chemical principles and practical experience in process development.

I. Synthesis Overview and Key Challenges

The most common laboratory-scale synthesis of 1,3-difluoro-2-(trimethylsilyl)benzene involves the directed ortho-metalation (DoM) of 1,3-difluorobenzene, followed by quenching with an electrophilic silicon source, typically chlorotrimethylsilane (TMS-Cl). This route is attractive due to the commercial availability and relatively low cost of the starting material, 1,3-difluorobenzene.[1][2][3][4]

However, scaling up this synthesis presents several significant challenges:

  • Exothermic Lithiation: The deprotonation of 1,3-difluorobenzene with strong organolithium bases like n-butyllithium (n-BuLi) is highly exothermic and requires careful temperature control to prevent side reactions and ensure safety.

  • Reagent Purity and Handling: Organolithium reagents are pyrophoric and moisture-sensitive, necessitating stringent anhydrous and inert atmosphere techniques, which become more complex on a larger scale.[5][6][7][8][9] The purity of solvents and reagents is also critical for reaction success.[10]

  • Side Reactions: Competing reactions, such as the formation of di-lithiated species or reaction of the organolithium with the solvent, can reduce yield and complicate purification.

  • Work-up and Purification: The aqueous work-up of large-scale organometallic reactions requires careful execution to manage quenching of unreacted organolithiums and subsequent phase separations. Product purification via distillation can be challenging due to the potential for co-distillation with closely boiling impurities.

II. Troubleshooting Guide and FAQs

This section addresses specific issues you might encounter during the scale-up synthesis in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low, even with complete consumption of the starting material. What are the likely causes?

A1: Low yields despite full conversion of 1,3-difluorobenzene often point to issues with the lithiation step or subsequent quenching.

  • Incomplete Lithiation: While your starting material may be consumed, it might not all be converted to the desired 2-lithio-1,3-difluorobenzene intermediate. This can be due to:

    • Degraded n-BuLi: The titer of your n-butyllithium solution may be lower than stated. It is crucial to titrate organolithium reagents before use, especially from previously opened bottles.

    • Insufficient Reaction Time or Temperature: Ensure the lithiation is allowed to proceed to completion. While low temperatures are necessary to control the exotherm, the reaction may require a longer duration at these temperatures.

  • Side Reactions During Lithiation:

    • Reaction with Solvent: Ethereal solvents like tetrahydrofuran (THF) can be deprotonated by strong bases, especially at temperatures above -40 °C.[10][11] This consumes your base and introduces impurities.

    • Formation of Di-lithiated Species: Although less common for 1,3-difluorobenzene under controlled conditions, using a large excess of n-BuLi or elevated temperatures can lead to di-lithiation.

  • Inefficient Quenching:

    • Degraded TMS-Cl: Chlorotrimethylsilane is moisture-sensitive and can hydrolyze to hexamethyldisiloxane. Use freshly distilled or a newly opened bottle of TMS-Cl.

    • Poor Mixing: On a larger scale, inefficient mixing during the addition of TMS-Cl can lead to localized "hot spots" and side reactions. Ensure vigorous stirring.

Q2: I am observing significant amounts of a high-boiling point impurity in my crude product. What could it be and how can I avoid it?

A2: A common high-boiling impurity is hexamethyldisiloxane ((CH₃)₃Si-O-Si(CH₃)₃), which is formed from the hydrolysis of chlorotrimethylsilane.

  • Cause: This is almost always due to the presence of water in the reaction mixture during the quench or work-up.

  • Prevention:

    • Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and assembled under a positive pressure of an inert gas (e.g., argon or nitrogen). Solvents must be rigorously dried. For example, THF is often dried over sodium/benzophenone ketyl.[10]

    • Proper Reagent Handling: Use dry syringes or cannulas for transferring all reagents.

    • Careful Work-up: Quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride. Adding the reaction mixture to the quench solution can sometimes offer better control on a large scale.

Q3: The lithiation reaction is difficult to control on a larger scale, with significant temperature spikes. How can I manage the exotherm?

A3: Managing the exotherm of the lithiation is critical for both safety and reaction outcome.

  • Slow Addition of n-BuLi: Add the n-butyllithium solution dropwise via an addition funnel or a syringe pump. The addition rate should be adjusted to maintain the desired internal temperature.

  • Efficient Cooling: Use a cooling bath with sufficient capacity for the scale of your reaction. For larger scale reactions, a cryostat or a dry ice/acetone bath is recommended. Ensure the reaction vessel is adequately immersed in the cooling bath.

  • Good Agitation: Vigorous stirring is essential to dissipate heat from the point of addition throughout the reaction mixture.

  • Dilution: Running the reaction at a lower concentration can help to manage the exotherm, although this may impact reaction kinetics and increase solvent usage.

  • Reverse Addition: In some cases, adding the substrate solution to the n-BuLi solution can provide better temperature control. However, this can sometimes lead to the formation of di-lithiated species if the substrate is added too slowly.

Troubleshooting Scenarios
Problem Potential Cause(s) Recommended Solution(s)
Reaction fails to initiate (no exotherm observed upon n-BuLi addition) 1. Inactive n-BuLi. 2. Presence of a gross amount of water or other protic impurity.1. Titrate the n-BuLi solution. 2. Re-dry all solvents and reagents. Ensure the inert atmosphere is maintained.
Formation of a significant amount of benzene as a byproduct Over-reduction during the reaction or work-up.This is less common in this specific synthesis but can occur if there are sources of protons during the lithiation or if the work-up is not performed carefully. Ensure a clean quench with a suitable electrophile.
Difficult phase separation during aqueous work-up Formation of emulsions, often due to the presence of lithium salts.1. Add more organic solvent to dilute the mixture. 2. Add brine to the aqueous layer to increase its ionic strength. 3. Allow the mixture to stand for an extended period. 4. In some cases, a gentle filtration through a pad of Celite can help break up emulsions.
Product contains residual starting material after distillation Incomplete reaction or co-distillation.1. Ensure the reaction has gone to completion using a suitable analytical technique (e.g., GC-MS of a quenched aliquot). 2. Use fractional distillation with a column that provides sufficient theoretical plates for the separation.

III. Experimental Protocols and Workflows

Safety First: Handling n-Butyllithium

n-Butyllithium is a pyrophoric reagent that can ignite spontaneously on contact with air and reacts violently with water.[6][8] Always handle it in a well-ventilated fume hood under an inert atmosphere.[5][9] Wear appropriate personal protective equipment (PPE), including flame-resistant gloves, a lab coat, and safety goggles.[6][7] Have a Class D fire extinguisher readily available.

Detailed Scale-Up Synthesis Protocol

This protocol is a general guideline and may require optimization for your specific equipment and scale.

  • Glassware and Solvent Preparation:

    • Thoroughly oven-dry all glassware (e.g., a three-necked round-bottom flask, addition funnel, and condenser) and assemble it hot under a positive pressure of argon or nitrogen.

    • Use freshly distilled, anhydrous solvents. Tetrahydrofuran (THF) should be dried over sodium/benzophenone until the characteristic blue or purple color of the ketyl radical anion persists.

  • Reaction Setup:

    • To the reaction flask equipped with a magnetic stirrer, a thermocouple for internal temperature monitoring, and an addition funnel, add 1,3-difluorobenzene (1.0 eq) and anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation:

    • Slowly add a solution of n-butyllithium (typically 1.1 to 1.2 eq) in hexanes to the stirred solution of 1,3-difluorobenzene via the addition funnel. Maintain the internal temperature below -70 °C throughout the addition.

    • After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench:

    • Slowly add chlorotrimethylsilane (1.2 to 1.5 eq) to the reaction mixture, again maintaining the internal temperature below -70 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to 1,3-difluoro-2-(trimethylsilyl)benzene.

Workflow Diagrams

Scale_Up_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Prep Dry Glassware & Solvents Reactants Charge 1,3-Difluorobenzene & THF Prep->Reactants Cooling Cool to -78 °C Reactants->Cooling Lithiation Slowly Add n-BuLi Cooling->Lithiation Stir_Lith Stir at -78 °C Lithiation->Stir_Lith Quench Add TMS-Cl Stir_Lith->Quench Warm Warm to Room Temp Quench->Warm Quench_Workup Quench with aq. NH4Cl Warm->Quench_Workup Extraction Extract with Organic Solvent Quench_Workup->Extraction Drying Dry Organic Layer Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Distillation Fractional Distillation Solvent_Removal->Distillation Product Pure Product Distillation->Product

Caption: Overall workflow for the scale-up synthesis.

Troubleshooting_Logic Start Low Yield Check_Conversion Starting Material Consumed? Start->Check_Conversion Incomplete_Rxn Incomplete Reaction Check_Conversion->Incomplete_Rxn No Side_Rxns Side Reactions Check_Conversion->Side_Rxns Yes Check_BuLi Titrate n-BuLi Incomplete_Rxn->Check_BuLi Check_Conditions Optimize Time/Temp Incomplete_Rxn->Check_Conditions Check_Quench Inefficient Quench? Side_Rxns->Check_Quench Solvent_Rxn Reaction with Solvent? Side_Rxns->Solvent_Rxn Bad_TMSCl Use Fresh TMS-Cl Check_Quench->Bad_TMSCl Yes Poor_Mixing Improve Agitation Check_Quench->Poor_Mixing Yes Maintain_Temp Maintain Temp < -40 °C Solvent_Rxn->Maintain_Temp Yes

Caption: Troubleshooting logic for low reaction yields.

IV. References

  • Environmental Health and Safety, University of Arkansas. Standard Operating Procedure n-Butyllithium. [Link]

  • YouTube. nbutyl lithium safety. [Link]

  • Google Patents. Process for preparing 1,3-difluorobenzene.

  • ResearchGate. Top: Selective monodefluorination of 1,3-difluorobenzene. 25 Middle: Defluorinative reductive cyclization. 27 Bottom. [Link]

  • JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]

  • Kaszynski, P., & Tius, M. A. (2005). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Tetrahedron, 61(40), 9579-9585.

  • Zhang, Y., et al. (2018). Conversion of 2,4-difluoroaniline to 1,3-difluorobenzene using a continuous-flow reactor. Green Chemistry, 20(15), 3469-3473.

  • Amar Equipment. Lithiation in Flow: n-Butyl Lithiation and electrophile addition. [Link]

  • Martí, J., Ballart, B., Velasco, D., & López Calahorra, F. (2001). Reaction of organometallic compounds with polyfluorinated benzene derivatives: synthesis of 1-[3-(2,4-difluorobenzoyl)-phenyl]-propan-1-one. Synthetic Communications, 31(10), 1561-1566.

  • Gribble, G. W., & Kelly, W. J. (1983). The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1, 2659-2664.

  • Reddit. Regarding reaction conditions with nBuLi. [Link]

  • Organic Syntheses. Acetic acid, difluoro(fluorosulfonyl)-, trimethylsilyl ester. [Link]

  • ResearchGate. Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?. [Link]

  • ACS Publications. Rapid Multikilogram Scale-Up of Di- and Trifluoromethoxy Proline Derivatives. [Link]

  • Cheméo. Chemical Properties of Benzene, 1,3-difluoro- (CAS 372-18-9). [Link]

  • ResearchGate. Improved Synthesis of the Benzyne Precursor 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate. [Link]

  • Google Patents. Process for the preparation of difluorobenzenes.

  • National Institutes of Health. 1,3-Difluorobenzene. [Link]

  • PubChem. 1,3-Difluorobenzene. [Link]

  • Organic Syntheses. Preparation of 2,3,7,8-Tetrafluorothianthrene. [Link]

  • Semantic Scholar. Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights. [Link]

  • ScienceDirect. Reactions of trimethylsilyl fluorosulfonyldifluoroacetate with purine and pyrimidine nucleosides. [Link]

  • PubMed. 1,3-Difluoro-benzene. [Link]

  • PubMed. Benzene-1,3-disulfonyl fluoride and Benzene-1,3,5-trisulfonyl fluoride: Low-Cost, Stable, and Selective Reagents for SuFEx-Driven Deoxyazidation. [Link]

  • PubMed. Variation of the ultrafast fluorescence quenching in 2,6-sulfanyl-core-substituted naphthalenediimides by electron transfer. [Link]

  • MDPI. Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity. [Link]

  • PubMed. Quenching of tryptophan fluorescence in the presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and their mechanism of toxicity. [Link]

Sources

Technical Support Center: Characterization of Impurities in Commercial 1,3-Difluoro-2-(trimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides in-depth technical support for the characterization of impurities in commercial 1,3-difluoro-2-(trimethylsilyl)benzene. This document moves beyond a simple recitation of protocols to offer a comprehensive resource based on established scientific principles and practical field experience. Our aim is to empower you to anticipate, identify, and troubleshoot potential purity issues in your critical experiments.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most likely impurities in a commercial sample of 1,3-difluoro-2-(trimethylsilyl)benzene?

The impurity profile of commercial 1,3-difluoro-2-(trimethylsilyl)benzene is primarily dictated by its synthesis and subsequent handling. The most common synthetic route is the directed ortho-metalation of 1,3-difluorobenzene, followed by quenching with an electrophilic silicon source, typically chlorotrimethylsilane.[1][2][3][4][5]

Based on this, the following impurities can be anticipated:

  • Process-Related Impurities:

    • 1,3-Difluorobenzene (Starting Material): Incomplete reaction can lead to residual starting material.

    • Isomeric Difluoro-(trimethylsilyl)benzenes: While the fluorine atoms direct the metalation to the 2-position, minor amounts of other isomers may form.

    • n-Butylbenzene: If n-butyllithium is used as the metalating agent, residual n-butyl groups can be introduced onto the aromatic ring.

    • Hexamethyldisiloxane (HMDSO): Formed from the hydrolysis of chlorotrimethylsilane or the desired product. This is a very common impurity in silylated compounds.

  • Degradation-Related Impurities:

    • 1,3-Difluorobenzene: The C-Si bond can be susceptible to cleavage under certain conditions, leading to the formation of the parent arene.

    • Silanols: Hydrolysis of the trimethylsilyl group due to atmospheric moisture can lead to the formation of the corresponding silanol, which may further condense.[6]

Table 1: Common Impurities and Their Potential Origin
ImpurityChemical StructurePotential Origin
1,3-DifluorobenzeneC₆H₄F₂Unreacted starting material, degradation
Isomeric Difluoro-(trimethylsilyl)benzenesC₉H₁₁F₂SiSide-reactions during synthesis
n-ButylbenzeneC₁₀H₁₄Byproduct from n-butyllithium reagent
Hexamethyldisiloxane (HMDSO)C₆H₁₈OSi₂Hydrolysis of silylating agent or product

Troubleshooting Guides

Issue 1: My GC-MS analysis shows an unexpected peak with a mass-to-charge ratio (m/z) corresponding to 1,3-difluorobenzene.

Possible Cause:

This is a strong indicator of either incomplete reaction during synthesis or degradation of your material. The C-Si bond, while generally stable, can be cleaved under acidic or nucleophilic conditions, or even by prolonged exposure to atmospheric moisture.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for the presence of 1,3-difluorobenzene.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve a small amount of the commercial 1,3-difluoro-2-(trimethylsilyl)benzene in a volatile, anhydrous solvent such as hexane or dichloromethane.

  • Injection: Inject a 1 µL aliquot into the GC-MS system.

  • GC Conditions:

    • Column: A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is recommended.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis: Compare the retention time and mass spectrum of the unexpected peak to a standard of 1,3-difluorobenzene.

Issue 2: My ¹⁹F NMR spectrum shows more than the expected number of signals.

Possible Cause:

The presence of additional signals in the ¹⁹F NMR spectrum strongly suggests the existence of other fluorine-containing compounds. Given the wide chemical shift range of ¹⁹F NMR, it is an excellent tool for identifying and quantifying fluorinated impurities.[7][8][9]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected signals in ¹⁹F NMR.

Experimental Protocol: ¹⁹F NMR Analysis

  • Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquisition:

    • Acquire a standard proton-decoupled ¹⁹F NMR spectrum.

    • A reference standard, such as an internal standard or an external reference, should be used for accurate chemical shift determination.

  • Data Analysis:

    • The two fluorine atoms in 1,3-difluoro-2-(trimethylsilyl)benzene are chemically non-equivalent and will appear as distinct signals.

    • Compare the chemical shifts of any additional signals to known values for potential impurities like 1,3-difluorobenzene. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment.[8]

Table 2: Representative ¹⁹F NMR Chemical Shifts
CompoundApproximate ¹⁹F Chemical Shift (ppm vs. CFCl₃)
1,3-Difluorobenzene~ -110
1,3-Difluoro-2-(trimethylsilyl)benzeneTwo distinct signals, typically in the range of -110 to -130 ppm

Note: Chemical shifts can vary depending on the solvent and reference standard used.

In-Depth Technical Insights

The Causality Behind Impurity Formation in Directed Ortho-Metalation

The directed ortho-metalation (DoM) strategy is a powerful tool for the regioselective functionalization of aromatic rings.[1][2][3][4][5] However, the use of highly reactive organolithium reagents like n-butyllithium introduces potential side reactions. The deprotonation of 1,3-difluorobenzene is directed to the 2-position by the coordinating effect of the fluorine atoms. Any deviation from optimal reaction conditions (temperature, stoichiometry, addition rate) can lead to incomplete reaction or side reactions.

Self-Validating Analytical Approaches

A robust characterization of impurities relies on the synergistic use of multiple analytical techniques.

  • GC-MS: Provides excellent separation of volatile impurities and allows for their identification based on their mass spectral fragmentation patterns.

  • ¹⁹F NMR: Offers a highly specific and quantitative method for the detection of fluorine-containing impurities, often with minimal sample preparation.[7][8][9]

  • ¹H and ¹³C NMR: Provide complementary structural information to confirm the identity of impurities.

By combining these techniques, a comprehensive and self-validating impurity profile can be established.

References

  • Directed (ortho) Metallation. (n.d.). Retrieved from [Link]

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. The Baran Laboratory. Retrieved from [Link]

  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. (2019).
  • Fluorine-19 nuclear magnetic resonance spectroscopy. (2023, November 28). In Wikipedia. Retrieved from [Link]

  • Directed ortho metalation. (2023, October 15). In Wikipedia. Retrieved from [Link]

  • SpectraBase. (n.d.). Fluorobenzene. Retrieved from [Link]

  • Supporting Information Mechanism of Electrophilic Fluorination with Pd(IV). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Myers, A. G. (n.d.). Directed Ortho Metalation. Andrew G. Myers Research Group. Retrieved from [Link]

  • Directed (ortho) Metallation. (n.d.). Retrieved from [Link]

  • 19Flourine NMR. (n.d.). University of Ottawa. Retrieved from [Link]

  • 1,3-DIFLUORO BENZENE MATERIAL SAFETY DATA SHEET CAS No 372-18-9 SDS/MSDS. (n.d.). Pallav Chemicals. Retrieved from [Link]

  • Proestos, C., Sereli, D., & Kapsokefalou, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
  • Lisec, J., Schauer, N., Kopka, J., Willmitzer, L., & Weckwerth, W. (2006). Gas chromatography mass spectrometry (GC-MS) based metabolome analysis.
  • Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites, 1(1), 3-19.
  • IMPURITY PROFILING. (2024, July 7).
  • Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. (2004). Journal of Fluorine Chemistry, 125(11), 1645-1650.
  • 1,3-DIFLUORO-2-METHYLBENZENE | CAS 443-84-5. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

  • Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. (2002).
  • The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. (2018). James Madison University.
  • Hydrolysis of Fluorosilanes: A Theoretical Study. (2003). The Journal of Physical Chemistry A, 107(32), 6195-6203.
  • Process for preparing 1,3-difluorobenzene. (1996). U.S. Patent No. 5,504,264. Washington, DC: U.S.
  • (phenyl)[2-(trimethylsilyl)

Sources

analytical techniques for monitoring the progress of reactions with 1,3-difluoro-2-(trimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and diagnostic center for 1,3-difluoro-2-(trimethylsilyl)benzene (also known as 2,6-difluorophenyltrimethylsilane). This guide is designed for researchers and drug development professionals utilizing this compound in electrophilic ipso-desilylation, fluoride-activated nucleophilic additions, and Palladium-catalyzed Hiyama cross-couplings.

Below, you will find diagnostic workflows, causality-driven troubleshooting FAQs, reference data, and self-validating protocols to ensure high-fidelity reaction monitoring.

Diagnostic Workflow for Reaction Monitoring

Selecting the correct analytical technique is critical for accurately tracking the conversion of 1,3-difluoro-2-(trimethylsilyl)benzene. Use the decision tree below to determine the optimal primary and orthogonal monitoring strategies based on your specific reaction pathway.

DiagnosticTree Start Reaction Monitoring: 1,3-Difluoro-2-(trimethylsilyl)benzene Branch1 Targeting TMS Cleavage (e.g., Hiyama, Halodesilylation) Start->Branch1 Branch2 Targeting Ring C-H Activation (e.g., Directed Metalation) Start->Branch2 Tech1 1H NMR Track disappearance of TMS singlet (~0.35 ppm) Branch1->Tech1 Primary Tech3 GC-MS Track mass shift from m/z 186 to product Branch1->Tech3 Orthogonal Tech2 19F NMR Track symmetry breaking of F atoms (~ -102 ppm) Branch2->Tech2 Primary Branch2->Tech3 Orthogonal

Diagnostic decision tree for monitoring 1,3-difluoro-2-(trimethylsilyl)benzene reactions.

Troubleshooting FAQs: Common Experimental Roadblocks

Q: Why is my electrophilic bromodesilylation stalling at low conversion? A: The reaction of 1,3-difluoro-2-(trimethylsilyl)benzene with electrophiles (such as Br₂ or NBS) requires Lewis acid catalysis or highly polarizing solvents. Causally, the two strongly electron-withdrawing fluorine atoms severely deactivate the aromatic ring towards electrophilic attack. This makes the ipso-substitution significantly slower than in non-fluorinated arylsilanes . Diagnostic Action: Add a Lewis acid catalyst (e.g., FeBr₃) and monitor the reaction via GC-MS. The starting silane has a molecular ion at m/z 186. The successful bromodesilylation product (2-bromo-1,3-difluorobenzene) will show a distinct isotopic doublet at m/z 192/194.

Q: In my fluoride-activated Hiyama cross-coupling, I see a major side product but no cross-coupled product. What is it? A: Protodesilylation is a highly competitive pathway when using fluoride sources (like TBAF) that contain trace water. Mechanistically, the fluoride attacks the silicon to form a pentacoordinate silicate intermediate. If water is present, this highly reactive intermediate is rapidly protonated instead of undergoing the desired transmetalation with the Palladium catalyst . Diagnostic Action: Switch to strictly anhydrous fluoride sources (e.g., TASF) and rigorously dry solvents. Track this side reaction using ¹⁹F NMR: the protodesilylated byproduct (1,3-difluorobenzene) exhibits a distinct ¹⁹F shift (~ -110 ppm) compared to the starting silane (~ -102 ppm).

Q: How can I differentiate between the starting material and the oxidative homocoupling byproduct using TLC and NMR? A: Oxidative homocoupling of the arylsilane can occur if oxygen is present during the Pd-catalyzed reaction, yielding 2,2',4,4'-tetrafluorobiphenyl. On standard TLC (Hexanes/EtOAc), this homocoupled product is highly non-polar and often co-elutes with the starting silane, leading to false assumptions about reaction progress. Diagnostic Action: Use ¹H NMR for definitive differentiation. The starting material features a massive 9H singlet at ~0.35 ppm representing the TMS group. The complete absence of this peak, coupled with a shift in the aromatic region, definitively confirms the formation of the homocoupled biphenyl product.

Quantitative Analytical Reference Data

Use the following table to quickly cross-reference expected analytical signals during reaction monitoring. (Note: Exact NMR shifts will vary slightly depending on the deuterated solvent used).

Chemical Species¹H NMR Signature¹⁹F NMR SignatureGC-MS Base Peak (m/z)
1,3-Difluoro-2-(trimethylsilyl)benzene (SM) ~0.35 ppm (s, 9H, TMS)6.8–7.3 ppm (m, 3H, Ar-H)~ -102 ppm (d, 2F)186 (M⁺)
1,3-Difluorobenzene (Protodesilylation Byproduct)6.9–7.4 ppm (m, 4H, Ar-H)(TMS peak absent)~ -110 ppm (t, 2F)114 (M⁺)
2-Bromo-1,3-difluorobenzene (Bromodesilylation Product)6.9–7.4 ppm (m, 3H, Ar-H)(TMS peak absent)~ -105 ppm (d, 2F)192, 194 (M⁺)
2,2',4,4'-Tetrafluorobiphenyl (Homocoupling Byproduct)6.9–7.6 ppm (m, 6H, Ar-H)(TMS peak absent)~ -112 ppm (m, 4F)226 (M⁺)

Validated Step-by-Step Methodologies

Protocol 1: In Situ ¹⁹F/¹H NMR Monitoring of Fluoride Activation

This protocol establishes a self-validating system to monitor the formation of the reactive silicate intermediate and check for protodesilylation before committing to a large-scale Hiyama coupling.

  • Preparation: In a nitrogen-filled glovebox, dissolve 0.10 mmol of 1,3-difluoro-2-(trimethylsilyl)benzene in 0.5 mL of anhydrous THF-d₈.

  • Baseline Acquisition (Self-Validation Step): Transfer the solution to a J. Young NMR tube with a secure Teflon valve. Acquire a baseline ¹⁹F NMR and ¹H NMR spectrum. Causality: Acquiring a baseline of the starting material in the exact reaction solvent is critical. It acts as an internal control, ensuring that subsequent chemical shift changes are due to chemical transformation (silicate formation) rather than solvent effects.

  • Activation: Inside the glovebox, carefully inject 0.11 mmol of the anhydrous fluoride source (e.g., TASF or anhydrous TBAF in THF) into the NMR tube. Seal the tube tightly.

  • Kinetic Monitoring: Insert the tube into the NMR spectrometer. Acquire ¹⁹F and ¹H spectra every 5 minutes at 25 °C for 1 hour.

  • Data Analysis:

    • Successful Activation: The SM ¹⁹F peak (~ -102 ppm) will disappear, replaced by an upfield-shifted signal corresponding to the pentacoordinate silicate.

    • Failure/Quenching: The appearance of a ¹⁹F multiplet at ~ -110 ppm and a new ¹H triplet of triplets at ~7.0 ppm indicates that your fluoride source was wet, resulting in protodesilylation.

Protocol 2: GC-MS Reaction Tracking for Electrophilic ipso-Substitution
  • Sampling: Withdraw a 20 µL aliquot from the reaction mixture using a glass syringe.

  • Quenching & Extraction: Discharge the aliquot into a GC vial containing 0.5 mL of saturated aqueous Na₂S₂O₃ (to quench unreacted halogens) and 1.0 mL of HPLC-grade Hexane.

  • Phase Separation: Cap the vial and vortex for 15 seconds. Allow the layers to separate. The fluorinated organics will partition into the upper Hexane layer.

  • Injection: Inject 1 µL of the upper Hexane layer into the GC-MS (using a standard non-polar column like HP-5MS).

  • Analysis: Track the disappearance of the peak at m/z 186 (Starting Material) and monitor for the emergence of the target halogenated mass (e.g., m/z 192/194 for bromination).

References

  • Coe, P. L., Stuart, A. M., & Moody, D. J. (1998). Electrophilic ipso substitution of trimethylsilyl groups in fluorobenzenes. Journal of Fluorine Chemistry, 92(1), 27-32.[Link]

  • Zou, Y., et al. (2019). Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines. The Journal of Organic Chemistry, 84(21), 14262-14270.[Link]

Validation & Comparative

comparing the reactivity of 1,3-difluoro-2-(trimethylsilyl)benzene with other silylaryl triflates

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide: Reactivity of 1,3-Difluoro-2-(trimethylsilyl)benzene vs. Silylaryl Triflates in Aryne Chemistry

Strategic Overview

Aryne chemistry has experienced a massive resurgence in the synthesis of complex pharmaceuticals, agrochemicals, and polycyclic aromatic hydrocarbons. This renaissance is largely driven by the advent of stable, fluoride-activated precursors 1. While o-silylaryl triflates (the classic Kobayashi precursors) remain the gold standard for generating unsubstituted or symmetrically substituted benzynes, the synthesis of highly functionalized fluoro-arenes often necessitates specialized precursors like 1,3-difluoro-2-(trimethylsilyl)benzene .

As an application scientist, selecting between these precursors requires a deep understanding of leaving group kinetics, transition-state distortions, and regiochemical outcomes. This guide objectively compares their performance to help you engineer the optimal synthetic route.

Mechanistic Divergence: Leaving Groups & Aryne Distortion

Causality in Activation Kinetics The fundamental operational difference between these two classes of precursors lies in the thermodynamics of their leaving groups.

  • Silylaryl Triflates: Upon desilylation by a fluoride source (e.g., CsF or TBAF), the resulting aryl anion rapidly expels the triflate (OTf⁻) group. Because triflic acid has a pKa of ~ -14, triflate is a superlative leaving group. This allows aryne generation to proceed smoothly at ambient temperatures 1.

  • 1,3-Difluoro-2-(trimethylsilyl)benzene: Fluoride attack on the TMS group generates a 2,6-difluorophenyl anion. To form the aryne (3-fluorobenzyne), a fluoride ion (F⁻) must be eliminated. Fluoride is a significantly poorer leaving group than triflate (conjugate acid HF pKa ~ 3.2). Consequently, silylaryl fluorides require a stronger thermodynamic driving force, often necessitating higher temperatures or more soluble fluoride sources to achieve complete conversion 2.

Regioselectivity and the Aryne Distortion Model When o-silylaryl triflates generate unsubstituted benzyne, the intermediate is geometrically symmetrical, resulting in a statistical mixture if attacked by an unsymmetrical nucleophile.

Conversely, 1,3-difluoro-2-(trimethylsilyl)benzene generates 3-fluorobenzyne . According to the Aryne Distortion Model, the highly electronegative fluorine atom distorts the geometry of the alkyne bond 3. Nucleophilic addition becomes highly regioselective: nucleophiles preferentially attack at C1 (meta to the fluorine). This specific trajectory is favored because the transition state places the developing negative charge at C2 (ortho to the fluorine), which is powerfully stabilized by the inductive (-I) effect of the adjacent fluorine atom 3.

Visualizing the Pathways

Mechanism cluster_fluoro 1,3-Difluoro-2-(TMS)benzene Pathway cluster_triflate Silylaryl Triflate Pathway A1 1,3-Difluoro-2-(TMS)benzene B1 2,6-Difluorophenyl Anion A1->B1 + F⁻ (Desilylation) C1 3-Fluorobenzyne B1->C1 - F⁻ (Elimination) D1 Regioselective Adduct (meta to F) C1->D1 + Nucleophile A2 o-(TMS)phenyl triflate B2 o-Triflatophenyl Anion A2->B2 + F⁻ (Desilylation) C2 Benzyne B2->C2 - OTf⁻ (Elimination) D2 Symmetric Adduct C2->D2 + Nucleophile

Mechanistic pathways comparing 3-fluorobenzyne and benzyne generation.

Quantitative Reactivity Comparison

Parameter1,3-Difluoro-2-(TMS)benzeneo-(TMS)phenyl triflate
Leaving Group Fluoride (F⁻)Triflate (OTf⁻)
Leaving Group Ability (pKa of conj. acid) Poor (HF, pKa ~3.2)Excellent (TfOH, pKa ~ -14)
Aryne Generated 3-FluorobenzyneBenzyne
Electronic Nature Highly polarized / DistortedSymmetrical
Nucleophilic Regioselectivity High (Attack at C1, meta to F)None (Symmetrical attack)
Typical Activation Temp 50 °C – 80 °CRoom Temperature (25 °C)

Self-Validating Experimental Protocols

The following protocols utilize Furan as a trapping agent. This acts as a self-validating system: Furan reacts rapidly via a [4+2] Diels-Alder cycloaddition. If the aryne is successfully generated, a stable oxabenzonorbornadiene derivative is formed. If the leaving group fails to eliminate, the protonated aryl anion will be detected instead, immediately diagnosing an activation failure.

Workflow S1 1. Prepare Precursor & Trap in MeCN S2 2. Add CsF or TBAF S1->S2 S3 3. Stir (RT to 80°C) S2->S3 S4 4. Aqueous Quench S3->S4 S5 5. Isolate & Analyze S4->S5

Standard experimental workflow for fluoride-induced aryne generation and trapping.

Protocol A: Generation of 3-Fluorobenzyne from 1,3-Difluoro-2-(trimethylsilyl)benzene
  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 1,3-difluoro-2-(trimethylsilyl)benzene (1.0 equiv, 1.0 mmol) and furan (5.0 equiv, 5.0 mmol) in anhydrous acetonitrile (10 mL).

  • Activation: Add anhydrous Cesium Fluoride (CsF) (3.0 equiv, 3.0 mmol) in one portion. (Causality Note: A higher equivalent of CsF is used compared to triflate precursors because fluoride is a poorer leaving group, requiring a stronger driving force for the elimination step).

  • Reaction: Stir the mixture at 60 °C for 12 hours. Monitor via GC-MS.

  • Validation/Quench: Once the precursor is consumed, quench with distilled water (10 mL) and extract with ethyl acetate (3 x 10 mL). The presence of the fluorinated oxabenzonorbornadiene cycloadduct validates successful aryne generation.

Protocol B: Generation of Benzyne from o-(Trimethylsilyl)phenyl triflate
  • Preparation: In an oven-dried flask under argon, dissolve o-(trimethylsilyl)phenyl triflate (1.0 equiv, 1.0 mmol) and furan (5.0 equiv, 5.0 mmol) in anhydrous acetonitrile (10 mL).

  • Activation: Add anhydrous CsF (2.0 equiv, 2.0 mmol). (Causality Note: Only 2.0 equivalents are needed, and the reaction proceeds rapidly because the triflate group is an exceptional leaving group).

  • Reaction: Stir the mixture at room temperature (25 °C) for 2–4 hours.

  • Validation/Quench: Quench with water and extract with ethyl acetate. The formation of unsubstituted oxabenzonorbornadiene confirms benzyne trapping.

Sources

Validation of 1,3-Difluoro-2-(trimethylsilyl)benzene as a Next-Generation 3-Fluorobenzyne Precursor

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Comparison & Validation Guide

Executive Summary

The incorporation of fluorine into aromatic scaffolds is a cornerstone of modern drug discovery, dramatically influencing metabolic stability, lipophilicity, and target binding affinity. Among the most versatile intermediates for synthesizing ortho-fused fluorinated carbocycles and heterocycles is 3-fluorobenzyne .

Historically, generating 3-fluorobenzyne required either harsh cryogenic conditions using strong bases[1] or the use of highly unstable, moisture-sensitive precursors like 3-fluoro-2-(trimethylsilyl)phenyl triflate—a derivative of the classical Kobayashi benzyne precursor[2].

As a Senior Application Scientist, I have evaluated numerous aryne generation strategies. The validation of 1,3-difluoro-2-(trimethylsilyl)benzene (CAS 133117-48-3) represents a paradigm shift. By utilizing the inherent fluorine atoms as both inductive activators and leaving groups, this precursor offers a bench-stable, highly atom-economical pathway to 3-fluorobenzyne under mild, neutral conditions[3].

Mechanistic Rationale: The Causality of Fluoride as a Leaving Group

In standard aliphatic chemistry, fluoride is a notoriously poor leaving group. Why, then, does 1,3-difluoro-2-(trimethylsilyl)benzene function so efficiently as an aryne precursor without relying on a superior leaving group like a triflate?

The efficacy of this precursor relies on two distinct, synergistic roles played by the ortho-fluorine atoms:

  • Inductive Hyperactivation: The strong electron-withdrawing nature (-I effect) of the two fluorine atoms flanking the trimethylsilyl (TMS) group drastically increases the electrophilicity of the silicon center. This overcomes the kinetic barrier, allowing an exogenous fluoride source (e.g., CsF or TBAF) to rapidly attack and form a hypervalent fluorosilicate intermediate.

  • Statistical and Thermodynamic Elimination: Desilylation collapses the intermediate into a highly localized 2,6-difluorophenyl anion. The immense thermodynamic driving force to form the aryne triple bond, combined with the high charge density of the carbanion, forces the elimination of a fluoride ion. The symmetrical 1,3-difluoro substitution doubles the statistical probability of this elimination, ensuring rapid, unidirectional formation of 3-fluorobenzyne without regiochemical ambiguity[4].

Expert Insight: Although the elimination step releases a fluoride ion—making the reaction theoretically catalytic in fluoride—stoichiometric excess (2.0–3.0 equiv) of CsF is strictly employed in practice. This mass action drives the initial kinetically slow desilylation and compensates for any fluoride sequestration by the reaction vessel or trace moisture.

Reaction Pathway Visualization

BenzyneGeneration A 1,3-Difluoro-2-(TMS)benzene (Stable Precursor) B Fluorosilicate Intermediate A->B + F⁻ (from CsF) Nucleophilic Attack C 2,6-Difluorophenyl Anion B->C - TMS-F Desilylation D 3-Fluorobenzyne (Reactive Aryne) C->D - F⁻ Elimination E Cycloaddition Adduct D->E + Furan [4+2] Trapping

Fig 1: Fluoride-mediated generation of 3-fluorobenzyne and subsequent Diels-Alder trapping.

Comparative Performance Analysis

To objectively justify the transition to 1,3-difluoro-2-(trimethylsilyl)benzene, we must benchmark it against the two traditional alternatives: the Kobayashi-type triflate[2] and the classical base-mediated dihalobenzene precursor[1].

Performance Metric1,3-Difluoro-2-(TMS)benzene (Recommended)3-Fluoro-2-(TMS)phenyl triflate (Kobayashi-type)2-Chloro-1,3-difluorobenzene (Classical Base)
Activation Strategy Mild Fluoride (CsF/TBAF)Mild Fluoride (CsF/TBAF)Strong Base (LDA/t-BuLi) at -78°C
Leaving Group FluorideTriflateChloride
Bench Stability Excellent (Stable to air/moisture)Poor (Rapidly hydrolyzes)Excellent
Atom Economy High (Byproducts: TMS-F, F⁻)Low (Byproducts: TMS-F, Triflate)Moderate (Requires stoichiometric base)
Functional Group Tolerance Broad (Tolerates esters, ketones)Broad Extremely Limited (Base-sensitive)
Typical Trapping Yield 75 – 85% 80 – 90%40 – 60% (Prone to side reactions)

Experimental Validation & Protocols

To ensure reproducibility, the following protocol outlines a self-validating system for the generation of 3-fluorobenzyne and its subsequent [4+2] cycloaddition with furan to yield 1-fluoro-1,4-dihydro-1,4-epoxynaphthalene.

Materials Required:
  • 1,3-Difluoro-2-(trimethylsilyl)benzene (1.0 equiv, 1.0 mmol)

  • Furan (5.0 equiv, 5.0 mmol)

  • Cesium Fluoride (CsF) (3.0 equiv, 3.0 mmol) - Must be spray-dried and stored in a desiccator.

  • 18-Crown-6 (0.1 equiv, 0.1 mmol)

  • Anhydrous Acetonitrile (MeCN) (5.0 mL)

Step-by-Step Methodology:

Step 1: System Preparation & Dehydration

  • Flame-dry a 25 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Causality Note: Trace water will protonate the 2,6-difluorophenyl anion intermediate, irreversibly quenching the reaction to 1,3-difluorobenzene. Absolute exclusion of moisture is non-negotiable.

Step 2: Reagent Activation

  • Add spray-dried CsF (455 mg, 3.0 mmol) and 18-crown-6 (26 mg, 0.1 mmol) to the flask under Argon.

  • Inject anhydrous MeCN (5.0 mL) and furan (360 µL, 5.0 mmol) via syringe. Stir at room temperature for 10 minutes.

  • Causality Note: 18-crown-6 is critical. It sequesters the large cesium cation, generating a highly nucleophilic, "naked" fluoride ion. This drastically accelerates the attack on the sterically hindered TMS group, preventing precursor stagnation.

Step 3: Aryne Generation & Trapping

  • Add 1,3-difluoro-2-(trimethylsilyl)benzene (186 mg, 1.0 mmol) dropwise over 2 minutes.

  • Seal the system and heat to 40°C in a pre-equilibrated oil bath for 12 hours.

Step 4: Self-Validation Checkpoint

  • After 12 hours, extract a 10 µL aliquot, dilute in 1 mL EtOAc, and analyze via GC-MS.

  • Validation Metric: The complete disappearance of the precursor mass (m/z 186) and the dominant presence of the cycloadduct (m/z 162) confirms successful aryne generation. If >5% precursor remains, inject an additional 0.5 equiv of TBAF (1M in THF) to force completion.

Step 5: Isolation

  • Cool the reaction to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove insoluble cesium salts.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, 95:5 Hexanes:EtOAc) to isolate the fluorinated oxabenzonorbornadiene.

References

  • Synthetic Methods for the Generation and Preparative Applic
  • Microflow Fluorinations of Benzynes: Efficient Synthesis of Fluoroarom
  • Effect of substituents and benzyne generating bases on the orientation to and reactivity of haloarynes ResearchG
  • UCLA Electronic Theses and Dissertations: Synthetic Studies Pertaining to Heterocyclic Arynes eScholarship

Sources

Safety Operating Guide

Benzene, 1,3-difluoro-2-(trimethylsilyl)- proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The management and disposal of Benzene, 1,3-difluoro-2-(trimethylsilyl)- (CAS: 133117-48-3), also known as (2,6-difluorophenyl)trimethylsilane, presents a unique logistical challenge in laboratory safety. Because this molecule combines a fluorinated aromatic ring with an organosilicon moiety, its end-of-life handling cannot follow standard non-halogenated or even standard halogenated solvent protocols.

As an application scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a predictable chemical process. Understanding the high-temperature degradation pathways of this specific compound is essential for preventing equipment failure, environmental release, and laboratory accidents.

Here is the comprehensive, self-validating operational guide for the safe handling and disposal of 1,3-difluoro-2-(trimethylsilyl)benzene.

Hazard Causality & Quantitative Profile

To design a proper disposal protocol, we must first understand the mechanistic behavior of the molecule during thermal destruction. The presence of both fluorine (F) and silicon (Si) dictates the entire downstream waste treatment strategy[1][2].

Chemical CharacteristicCombustion ByproductOperational Consequence & Causality
Organosilicon Moiety ( −Si(CH3​)3​ )Silicon Dioxide ( SiO2​ )Upon incineration, the silicon atom oxidizes into fine silica ash. If routed to a standard liquid incinerator, this ash can rapidly foul atomizing nozzles, coat heat exchangers, and blind catalytic beds.
Fluorinated Ring ( −C6​H3​F2​ )Hydrogen Fluoride ( HF ) gasThermal degradation cleaves the strong C-F bonds, releasing highly corrosive and toxic HF gas[2]. This necessitates a disposal facility equipped with alkaline flue-gas scrubbers[2].
High Volatility / Flammability Vapor accumulationLike many low-molecular-weight silanes and fluorobenzenes, it poses a significant flammability risk[2]. Vapors can accumulate in low areas, requiring spark-proof extraction systems[2].

Step-by-Step Disposal Methodology

Standardizing the disposal workflow ensures that from the point of generation to final thermal destruction, the chemical is handled in a self-validating, secure system.

Step 1: Point-of-Generation Segregation

  • Action: Isolate the waste into a specifically designated "Halogenated Organosilicon" waste stream.

  • Causality: Do not mix this compound with strong acids (which can trigger protodesilylation, releasing volatile fluorobenzene derivatives) or standard non-halogenated solvents. Mixing with standard solvents lowers the BTU (calorific) value of the waste stream while introducing halogens, which can result in regulatory fines from your waste contractor.

Step 2: Primary Containment

  • Action: Store waste in heavy-duty High-Density Polyethylene (HDPE) or PTFE-lined drums.

  • Causality: While the pure compound is stable in glass, any accidental degradation or mixing with trace moisture and acids in a waste carboy could theoretically generate trace HF [2]. HF etches glass, potentially leading to catastrophic container failure. Polymeric containers eliminate this risk.

Step 3: Storage and Staging

  • Action: Store the sealed waste containers in a well-ventilated, spark-proof, and temperature-controlled hazardous waste accumulation area[3]. Keep away from direct sunlight and heat sources.

  • Causality: The compound's flammability profile requires mitigation of static discharge and vapor pressure buildup[2].

Step 4: Institutional Handoff & Thermal Destruction

  • Action: Contract a licensed hazardous waste disposal company[1][3]. The manifest must explicitly state the presence of both Fluorine and Silicon .

  • Causality: The contractor must route this to a specialized rotary kiln or chemical incinerator equipped with an afterburner and an alkaline wet scrubber[2]. The afterburner ensures complete destruction of the stable aromatic ring, the particulate filters capture the SiO2​ dust, and the alkaline scrubber neutralizes the HF gas into inert fluoride salts[2].

Waste Routing & Treatment Pathway

The following diagram illustrates the logical flow of the disposal process, highlighting the necessary engineering controls at the incineration stage.

G Start Waste Generation: 1,3-Difluoro-2-(trimethylsilyl)benzene (CAS: 133117-48-3) Segregation Segregation: Halogenated Organosilicon Stream Start->Segregation Prevent acid mixing Containment Containment: HDPE / PTFE-lined Drums Segregation->Containment Avoid glass Transport Licensed HazMat Transport (Declare F and Si content) Containment->Transport Incineration Thermal Destruction: High-Temp Chemical Incinerator Transport->Incineration Rotary Kiln Scrubber Flue Gas Treatment: Alkaline Wet Scrubber Incineration->Scrubber Neutralize HF Gas Particulate Particulate Filtration: Baghouse / Electrostatic Precipitator Incineration->Particulate Capture SiO2 Ash Safe Safe Environmental Discharge Scrubber->Safe Particulate->Safe

Disposal and thermal destruction pathway for fluorinated organosilanes.

Emergency Spill Response

In the event of an operational failure (e.g., a dropped flask or leaking drum):

  • Evacuation & PPE: Evacuate personnel to safe areas[2][3]. Responders must wear flame-retardant antistatic protective clothing, chemical-resistant gloves (e.g., Nitrile or Viton), and a full-face respirator with ABEK filter cartridges[2].

  • Containment: Eliminate all ignition sources[2]. Prevent the liquid from entering drains or water courses, as it poses an environmental hazard and can form explosive mixtures[2][3].

  • Absorption: Do not use combustible materials like sawdust. Contain and absorb the spill with an inert, non-combustible material (e.g., vermiculite, dry sand, or specialized chemical absorbents)[1][3][4].

  • Collection: Use spark-proof tools or an electrically protected vacuum cleaner to collect the absorbed material[2][4]. Place it into a sealed, labeled HDPE container for incineration[2].

References

  • 1,3-DIFLUORO BENZENE MATERIAL SAFETY DATA SHEET : CAS No 372-18-9 SDS/MSDS. Pallav Chemicals. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzene, 1,3-difluoro-2-(trimethylsilyl)-
Reactant of Route 2
Reactant of Route 2
Benzene, 1,3-difluoro-2-(trimethylsilyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.